Cyclomusalenone
説明
特性
CAS番号 |
30452-60-9 |
|---|---|
分子式 |
C30H48O |
分子量 |
424.7 g/mol |
IUPAC名 |
15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3 |
InChIキー |
RCXORQWZHHYMBR-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |
外観 |
Powder |
製品の起源 |
United States |
Foundational & Exploratory
Cyclomusalenone: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomusalenone, also known as 31-Norcyclolaudenone, is a naturally occurring triterpenoid ketone that has been isolated from plant sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification from its primary natural source, Musa sapientum (banana), and presents its known physicochemical and spectral data in a structured format for easy reference. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this compound and related compounds.
Introduction
Natural products remain a significant source of novel chemical entities with diverse biological activities, serving as inspiration for the development of new therapeutic agents. Triterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, a tetracyclic triterpenoid, belongs to this important class of compounds. First discovered in Musa sapientum, it has since been identified in other related species. This guide synthesizes the available scientific literature to provide a detailed technical overview of its discovery and isolation.
Discovery and Natural Occurrence
This compound was first isolated from the banana plant, Musa sapientum L..[1][2][3] The pioneering work identified this triterpenoid ketone in high yields from the banana peel, establishing it as a major lipid component of this part of the plant.[2][3] Subsequent studies have confirmed its presence in other parts of the banana plant, including the stalk and rhizome, and in other Musa species such as Musa balbisiana.[2][4]
Table 1: Natural Sources of this compound
| Species | Plant Part | Reference |
| Musa sapientum | Peel, Stalk, Rhizome | [2][3] |
| Musa balbisiana | Inflorescence | [4] |
| Musa errans | Corm | [1] |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following protocols are based on methodologies reported in the scientific literature.[4]
General Extraction Procedure
This procedure describes a general method for the extraction of triterpenoids from Musa species.
Protocol:
-
Preparation of Plant Material: Collect the desired plant parts (e.g., banana peels, inflorescence). Wash the material thoroughly to remove any contaminants and dry it in a shaded area or a hot air oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Solvent Extraction: Extract the powdered plant material with methanol using a suitable method such as maceration or Soxhlet extraction. For maceration, soak the powder in methanol for an extended period (e.g., 72 hours) with occasional shaking. For Soxhlet extraction, continuously extract the powder with methanol for several hours.
-
Filtration and Concentration: Filter the methanolic extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.
Isolation and Purification by Column Chromatography
The crude extract is a complex mixture of various phytochemicals. This compound is isolated and purified from this mixture using column chromatography.
Protocol:
-
Solvent Partitioning: Partition the crude methanolic extract between a polar solvent (e.g., water) and a non-polar solvent (e.g., chloroform). This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the chloroform fraction.
-
Column Chromatography: Subject the dried chloroform fraction to column chromatography over silica gel (e.g., 60-120 mesh).
-
Elution: Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (visualized on the TLC plate, for example, by spraying with an appropriate reagent like ceric sulfate and heating).
-
Crystallization: Concentrate the combined fractions containing pure this compound and crystallize the compound from a suitable solvent (e.g., methanol) to obtain it in a pure, crystalline form.
Physicochemical and Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O |
| Molecular Weight | 424.7 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | (4α,5α,13α,14β,17α)-4,14-Dimethyl-24-methylene-9,19-cyclocholestan-3-one |
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
Note: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the original discovery were not available in the searched public literature. Researchers should refer to the primary publication for this information.
Signaling Pathways and Biological Activity
While the initial research focused on the isolation and characterization of this compound, detailed studies on its specific mechanism of action and effects on signaling pathways are not extensively reported in the publicly available literature. However, triterpenoids as a class are known to interact with various cellular targets and signaling pathways. Further research is warranted to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a fascinating natural product with a unique chemical structure, readily available from a common natural source, the banana plant. This guide provides a foundational understanding of its discovery and the methodologies for its isolation. The detailed protocols and structured data presented herein are intended to facilitate further research into the chemical and biological properties of this compound, potentially leading to the development of new therapeutic agents. Future investigations should focus on obtaining a more comprehensive biological activity profile and elucidating its mechanism of action at the molecular level.
References
Synthesis Pathways for Novel Phenylphenalenone Derivatives: An In-depth Technical Guide
Introduction
Phenylphenalenones are a class of polycyclic aromatic natural products characterized by a phenalenone core substituted with a phenyl group. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potent antifungal and cytotoxic properties. Notably, they are produced by plants of the Musaceae family, such as bananas, as phytoalexins in response to pathogenic attacks. This technical guide provides a comprehensive overview of the synthesis pathways for novel phenylphenalenone derivatives, their biological activities, and the experimental protocols for their preparation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural product scaffolds. While the initial topic of interest was "Cyclomusalenone," extensive literature searches revealed that this is not a recognized compound. However, the etymological connection to Musa (the banana genus) strongly suggests that the intended subject was the well-documented and biologically active phenylphenalenones isolated from these plants.
Synthetic Pathways for Phenylphenalenone Derivatives
The synthesis of the phenylphenalenone scaffold and its derivatives can be achieved through several strategic approaches. A common retrosynthetic analysis identifies key precursors such as substituted naphthalenes and cinnamoyl chlorides.
A prevalent synthetic strategy involves the Friedel-Crafts acylation of a naphthalene derivative with a cinnamoyl chloride, followed by an intramolecular cyclization and subsequent aromatization to furnish the phenalenone core. Further derivatization can be accomplished through various reactions, including Grignard additions and Suzuki cross-coupling reactions, to introduce diverse functionalities on the phenyl ring and the phenalenone nucleus.
Below is a generalized synthetic workflow for the preparation of phenylphenalenone derivatives.
Spectroscopic Analysis of Cyclic Ketones: A Case Study of Cyclohexanone
Introduction
This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of cyclic ketones, with a detailed case study on cyclohexanone. Initial searches for "Cyclomusalenone" did not yield publicly available spectroscopic data, suggesting it may be a novel or less-documented compound. Therefore, this guide utilizes the well-characterized cyclohexanone as a representative example to demonstrate the principles and methodologies of spectroscopic analysis for researchers, scientists, and professionals in drug development.
The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular framework. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of cyclic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For cyclohexanone, both ¹H and ¹³C NMR are instrumental in confirming its cyclic structure and the presence of a carbonyl group.
Experimental Protocol:
A typical NMR experiment involves dissolving the sample (e.g., 100mM of cyclohexanone) in a deuterated solvent, such as Deuterium Oxide (D₂O).[1] A reference standard, like DSS, is often used for chemical shift calibration.[1] The spectra are then acquired on an NMR spectrometer, for instance, a Bruker DMX-500MHz spectrometer, at a specific temperature, such as 298K.[1] One-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments like TOCSY, HSQC, and HMBC, can be performed to gain comprehensive structural information.[1]
¹H NMR Spectral Data for Cyclohexanone:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.707 | m | 4H | H-3, H-5 |
| 1.856 | m | 4H | H-2, H-6 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]
¹³C NMR Spectral Data for Cyclohexanone:
| Chemical Shift (ppm) | Assignment |
| 26.851 | C-3, C-5 |
| 29.589 | C-4 |
| 44.114 | C-2, C-6 |
| 223.421 | C-1 (C=O) |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]
The downfield chemical shift of the carbonyl carbon (C-1) at 223.421 ppm is highly characteristic of a ketone.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum of cyclohexanone can be obtained from a liquid film of the sample.[2] Alternatively, a solution can be prepared (e.g., 10% in CCl₄ or CS₂) and analyzed in a suitable cell (e.g., CsBr cell with a path length of 0.010-0.012 cm).[3] The spectrum is typically recorded on a grating instrument like a PERKIN-ELMER 521.[3]
Key IR Absorption Bands for Cyclohexanone:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1715 | C=O stretch | Strong |
| 2950-2845 | C-H stretch (in -CH₂-) | Strong |
| 1480-1440 | C-H deformation (in -CH₂-) | - |
| 1450 | CH₂ scissoring | Strong |
| 1375 | CH₂ rocking | Weaker |
| 1260 | C-O stretch | Medium |
| 1180 | C-C stretch | Weak |
| 1020 | CH₂ wagging | - |
| 880 | Ring deformation | - |
Data compiled from multiple sources.[2][4][5]
The most prominent and diagnostic peak in the IR spectrum of cyclohexanone is the strong absorption around 1715 cm⁻¹, which is characteristic of a saturated cyclic ketone.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.
Experimental Protocol:
For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source of a mass spectrometer, such as a JEOL JMS-D-3000.[6] The molecules are then ionized by a beam of electrons (typically at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[6]
Mass Spectrometry Data for Cyclohexanone:
| m/z | Relative Intensity | Assignment |
| 98 | 30.56% | [M]⁺ (Molecular Ion) |
| 55 | 99.99% | [C₃H₃O]⁺ (Base Peak) |
| 69 | 29.01% | [C₅H₉]⁺ |
| 42 | 58.45% | [C₃H₆]⁺ |
| 41 | 35.18% | [C₃H₅]⁺ |
Data sourced from MassBank.[6]
The molecular ion peak at m/z 98 corresponds to the molecular weight of cyclohexanone (C₆H₁₀O).[6] The fragmentation pattern provides further structural clues.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Experimental Protocol:
The UV-Vis spectrum is recorded by passing a beam of UV-visible light through a solution of the sample in a suitable solvent (e.g., ethanol or hexane) and measuring the absorbance at different wavelengths.
UV-Vis Absorption Data for Cyclohexanone:
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| 285 | ~15 | Ethanol | n → π |
| 195 | ~1000 | Hexane | π → π |
The weak absorption band around 285 nm is characteristic of the n → π* transition of the carbonyl group in saturated ketones.
Workflow for Spectroscopic Structure Elucidation
The following diagram illustrates a typical workflow for elucidating the structure of an unknown compound using various spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The spectroscopic analysis of cyclohexanone serves as an exemplary case for the structural elucidation of cyclic ketones. By combining the data from NMR, IR, and mass spectrometry, a comprehensive and unambiguous picture of the molecular structure can be assembled. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the characteristic carbonyl functional group, and mass spectrometry confirms the molecular weight and provides insights into fragmentation. UV-Vis spectroscopy can offer additional information about the electronic nature of the carbonyl group. This integrated approach is fundamental in the fields of chemical synthesis, natural product chemistry, and drug discovery for the precise characterization of molecular structures.
References
- 1. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyclohexanone [webbook.nist.gov]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 6. massbank.eu [massbank.eu]
Unraveling the Molecular Blueprint: A Technical Guide to the Cyclomusalenone Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomusalenone, a naturally occurring triterpenoid identified as 31-norcyclolaudenone, has garnered interest within the scientific community due to its potential pharmacological activities. Found in plants such as Musa sapientum, its unique chemical structure, characterized by a cyclopropane ring and a nor-triterpenoid skeleton, points to a complex and fascinating biosynthetic origin. This technical guide provides a comprehensive elucidation of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, enzyme discovery, and the development of novel therapeutic agents.
The this compound Biosynthetic Pathway: An Overview
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general triterpenoid pathway. The pathway can be broadly divided into three key stages:
-
Formation of the Triterpenoid Precursor: The initial steps involve the synthesis of the universal C30 triterpenoid precursor, (S)-2,3-oxidosqualene, via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.
-
Cyclization to the Cycloartenol Scaffold: (S)-2,3-oxidosqualene undergoes a crucial cyclization reaction to form cycloartenol, the characteristic precursor for most plant steroids and many triterpenoids. This reaction establishes the distinctive cyclopropane ring.
-
Tailoring of the Cycloartenol Backbone: A series of post-cyclization modifications, including methylation, demethylation, and oxidation, transform the cycloartenol scaffold into the final product, this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Figure 1: Proposed biosynthetic pathway of this compound.
I. Formation of the Triterpenoid Precursor: From Acetyl-CoA to (S)-2,3-Oxidosqualene
The biosynthesis of this compound commences with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
Experimental Protocol: Isoprenoid Precursor Analysis
A common method to analyze the contribution of each pathway is through feeding experiments with isotopically labeled precursors, such as [¹³C]glucose, followed by NMR or mass spectrometry analysis of the resulting triterpenoids.
Key Enzymes in the Early Pathway:
| Enzyme | Abbreviation | Function |
| Farnesyl Diphosphate Synthase | FPPS | Condenses two molecules of IPP with one molecule of DMAPP to form the C15 compound farnesyl pyrophosphate (FPP). |
| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two molecules of FPP to produce the C30 linear hydrocarbon, squalene. |
| Squalene Epoxidase | SQE | Introduces an epoxide group at the C2-C3 position of squalene to form (S)-2,3-oxidosqualene. This is a critical activation step for the subsequent cyclization.[1][2] |
II. The Pivotal Cyclization: Formation of Cycloartenol
The formation of the characteristic tetracyclic structure with a fused cyclopropane ring is a defining step in the biosynthesis of this compound. This intricate rearrangement is catalyzed by cycloartenol synthase (CAS).
Cycloartenol Synthase (CAS)
CAS is an oxidosqualene cyclase (OSC) that catalyzes the proton-initiated cyclization of (S)-2,3-oxidosqualene.[3] The reaction proceeds through a series of carbocationic intermediates, culminating in the formation of the protosteryl cation, which then undergoes a rearrangement and deprotonation to yield cycloartenol.[4][5][6]
Figure 2: Simplified cyclization of (S)-2,3-oxidosqualene to cycloartenol.
III. Tailoring the Scaffold: The Path from Cycloartenol to this compound
Following the formation of the cycloartenol backbone, a series of enzymatic modifications are required to arrive at the final structure of this compound.
A. Side Chain Methylation: Formation of Cyclolaudenol
The first tailoring step is the methylation of the C-24 side chain of cycloartenol to produce cyclolaudenol. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferase (SMT) . SMTs play a crucial role in the diversification of plant sterols.[7][8]
B. C-31 Demethylation: The "Nor" Transformation
A key feature of this compound is the absence of the C-31 methyl group, as indicated by its synonym, 31-norcyclolaudenone. The removal of this methyl group is a complex process analogous to the C-4 demethylation of sterols in plants. This process is catalyzed by a multi-enzyme complex, likely involving the following three sequential enzymatic activities:
-
Sterol Methyl Oxidase (SMO): A non-heme iron-dependent oxidase that catalyzes the stepwise oxidation of the C-31 methyl group to a carboxyl group.[3][5]
-
3β-Hydroxysteroid Dehydrogenase/Decarboxylase (3β-HSD/D): This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the subsequent decarboxylation to remove the C-31 carboxyl group as CO₂.[3]
-
3-Ketosteroid Reductase (3KSR): Finally, the 3-keto group is reduced back to a 3β-hydroxyl group.
This three-step demethylation cascade is a critical and highly regulated process in sterol biosynthesis.[4][9][10]
C. Oxidation to this compound
The final step in the proposed pathway is the oxidation of the 3β-hydroxyl group of 31-norcyclolaudenol to a ketone, yielding this compound. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , an enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.
1. Gene Identification and Functional Characterization:
-
Transcriptome Mining: RNA sequencing of Musa sapientum tissues actively producing this compound can identify candidate genes encoding enzymes such as CAS, SMTs, SMOs, 3β-HSD/Ds, and 3KSRs based on sequence homology to known enzymes.
-
Heterologous Expression: Candidate genes can be expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to confirm their enzymatic activity. The host strain is engineered to produce the necessary substrate, and the formation of the expected product is monitored.
2. Enzyme Assays:
-
Preparation of Microsomal Fractions: Plant tissues are homogenized, and microsomal fractions containing membrane-bound enzymes like CAS, SMTs, and SMOs are isolated by differential centrifugation.
-
In Vitro Assays: The enzymatic activity is assayed by incubating the microsomal fraction with the appropriate substrate (e.g., radiolabeled or fluorescently tagged) and cofactors (e.g., SAM for SMTs, NADPH for SMOs). The reaction products are then extracted and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
3. Quantitative Analysis of Intermediates and Final Product:
-
Sample Preparation: Plant material is harvested, freeze-dried, and ground. Triterpenoids are extracted using organic solvents such as methanol, ethanol, or a mixture of chloroform and methanol.
-
HPLC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of triterpenoids.[6][11][12][13][14] A reversed-phase C18 column is commonly used for separation, and detection is achieved using electrospray ionization (ESI) in positive or negative ion mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.
Workflow for Quantitative Analysis:
Figure 3: General workflow for the quantitative analysis of triterpenoids.
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Cycloartenol Synthase | (S)-2,3-Oxidosqualene | |||||
| Sterol Methyltransferase | Cycloartenol | |||||
| Sterol Methyl Oxidase | Cyclolaudenol | |||||
| 3β-HSD/Decarboxylase | 31-Carboxy-cyclolaudenol | |||||
| 3-Ketosteroid Reductase | 3-Keto-31-norcyclolaudenol | |||||
| 3β-Hydroxysteroid Dehydrogenase | 31-Norcyclolaudenol |
This table is intended as a guide for future research. The values are yet to be determined experimentally.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway provides a fascinating glimpse into the intricate enzymatic machinery that plants employ to generate a diverse array of bioactive natural products. While the proposed pathway is based on well-established principles of triterpenoid and sterol biosynthesis, further research is required to definitively identify and characterize the specific enzymes involved in the later tailoring steps. The functional expression of candidate genes from Musa sapientum and the in vitro characterization of the encoded enzymes will be crucial for validating this proposed pathway. A thorough understanding of this biosynthetic route will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential applications in drug discovery and development. The detailed experimental protocols and the conceptual framework presented in this guide are intended to facilitate and inspire these future research endeavors.
References
- 1. Biosynthesis of cyclolaudenol in Polypodium vulgare Linn - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous qualitative and quantitative analysis of triterpenic acids, saponins and flavonoids in the leaves of two Ziziphus species by HPLC-PDA-MS/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Framework for Quantum Chemical Calculations of Cyclomusalenone Properties
Disclaimer: As of the latest literature search, specific quantum chemical calculations on Cyclomusalenone have not been published. This technical guide therefore presents a theoretical framework and hypothetical data based on established computational methodologies applied to similar natural products. It is intended to serve as a comprehensive protocol for researchers and scientists in the field of drug development and computational chemistry.
Introduction
This compound, a natural phenolic compound, has garnered interest for its potential biological activities. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, complementing experimental data and providing insights that are often difficult to obtain through empirical methods alone.[1][2]
This guide outlines a detailed protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely used and reliable computational method.[3] The objective is to predict various molecular properties that are crucial for its function and interaction with biological targets.
Theoretical Methodology
The computational investigation of this compound would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[3][4] The general workflow involves geometry optimization, frequency analysis, and the calculation of various molecular properties.
1. Geometry Optimization:
The initial step is to build the 3D structure of this compound. The geometry of the molecule is then optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. A common and effective method for this is the B3LYP functional combined with a 6-31G(d,p) basis set.[5]
2. Frequency Calculations:
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]
3. Calculation of Molecular Properties:
With the optimized geometry, a range of electronic and structural properties can be calculated. These include:
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.
-
Spectroscopic Properties: Theoretical UV-Vis and IR spectra can be simulated to aid in the interpretation of experimental spectra.[7]
The following DOT script visualizes the general workflow for these quantum chemical calculations.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Value |
| Bond Length | C1=O | 1.23 Å |
| C2-C3 | 1.45 Å | |
| C7-O2 | 1.36 Å | |
| Bond Angle | C2-C1-C6 | 118.5° |
| C1-C2-C3 | 121.0° | |
| Dihedral Angle | H-O2-C7-C8 | 180.0° |
Table 2: Calculated Electronic and Thermodynamic Properties (Hypothetical)
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
| Dipole Moment | 3.2 Debye |
| Zero-Point Vibrational Energy | 250.5 kcal/mol |
| Enthalpy | 265.8 kcal/mol |
| Gibbs Free Energy | 210.2 kcal/mol |
Experimental Protocols
While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. Key experimental techniques that would complement these calculations include:
-
X-ray Crystallography: To determine the precise three-dimensional structure of this compound, providing a benchmark for the calculated geometry.
-
UV-Vis Spectroscopy: To measure the electronic absorption spectrum, which can be compared with the theoretically simulated spectrum.
-
Infrared (IR) Spectroscopy: To identify the vibrational modes of the molecule, for comparison with the calculated vibrational frequencies.
-
Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energies.
Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for investigating the molecular properties of natural products like this compound.[8] By employing methods such as Density Functional Theory, researchers can gain deep insights into the structure, reactivity, and electronic characteristics of these molecules. This theoretical understanding is invaluable for guiding further experimental studies and for the development of new drugs based on natural product scaffolds. The workflow and methodologies outlined in this guide provide a robust framework for the computational characterization of this compound and other related compounds.
References
- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 2. pengliu.owlstown.net [pengliu.owlstown.net]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space [mdpi.com]
A Technical Guide to the Solubility and Stability of Novel Phytochemicals: A Case Study Approach for Cyclomusalenone
Disclaimer: As of the latest literature review, "Cyclomusalenone" is not a compound with publicly available scientific data. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation formats that researchers, scientists, and drug development professionals would employ to study the solubility and stability of a novel phytochemical, using the hypothetical "this compound" as a case study. The quantitative data presented is illustrative, based on known properties of similar chemical structures (e.g., cyclic ketones) and is intended for demonstrative purposes.
Introduction
The successful development of a novel phytochemical into a therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.
This guide provides a comprehensive overview of the core experimental protocols and data interpretation for determining the solubility and stability of a novel compound, hypothetically named "this compound." The name suggests a cyclic ketone structure, possibly derived from the Musa genus, which is rich in a variety of phytochemicals, including flavonoids, phenols, and tannins.[1][2] This guide is intended for researchers and drug development professionals.
Solubility Studies
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of a compound is typically assessed in a range of solvents to guide formulation development.
Quantitative Solubility Data
The following table summarizes the expected format for presenting solubility data for a novel compound like this compound. Data for Cyclohexanone, a structurally related cyclic ketone, is provided for illustrative purposes.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Water | 20 | 87 | HPLC-UV | PubChem CID 7967[3] |
| Water | 30 | 50 | HPLC-UV | PubChem CID 7967[3] |
| Ethanol | 25 | Miscible | Visual | Chemeurope.com[4] |
| Acetone | 25 | Miscible | Visual | PubChem CID 7967[3] |
| Diethyl Ether | 25 | Miscible | Visual | PubChem CID 7967[3] |
| Chloroform | 25 | Miscible | Visual | PubChem CID 7967[3] |
| 5% NaOH | 25 | Insoluble | Visual | General Protocol[5] |
| 5% HCl | 25 | Insoluble | Visual | General Protocol[5] |
Experimental Protocol: Kinetic and Thermodynamic Solubility
A common method for determining solubility involves the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The filtrate is then appropriately diluted and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.
-
The solubility is reported in mg/mL or µg/mL.
Stability Studies
Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[6] It involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Quantitative Stability Data
The following table illustrates how stability data for this compound would be presented. The data is hypothetical.
| Condition | Time Point | Assay (%) | Purity (%) | Degradation Products |
| Accelerated | ||||
| 40°C / 75% RH | 0 | 100.0 | 99.8 | None Detected |
| 1 month | 98.5 | 98.2 | DP1 (0.2%), DP2 (0.1%) | |
| 3 months | 95.2 | 94.5 | DP1 (0.8%), DP2 (0.5%) | |
| 6 months | 90.1 | 89.0 | DP1 (1.5%), DP2 (1.0%) | |
| Long-Term | ||||
| 25°C / 60% RH | 0 | 100.0 | 99.8 | None Detected |
| 6 months | 99.5 | 99.2 | DP1 (0.1%) | |
| 12 months | 98.9 | 98.5 | DP1 (0.2%) | |
| 24 months | 97.8 | 97.0 | DP1 (0.4%), DP2 (0.1%) | |
| Photostability | ||||
| ICH Option 2 | 0 | 100.0 | 99.8 | None Detected |
| (1.2 million lux hours) | Post-exposure | 92.3 | 91.5 | DP3 (2.1%), DP4 (0.8%) |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance.[7] This information is used to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., in methanol or acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: A solution of this compound is treated with HCl (e.g., 0.1 M) and heated (e.g., at 60°C) for a specified time. Samples are taken at various time points, neutralized, and analyzed.
-
Base Hydrolysis: A solution of this compound is treated with NaOH (e.g., 0.1 M) at room temperature or elevated temperature. Samples are analyzed at different intervals after neutralization.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as H₂O₂ (e.g., 3%), at room temperature. Samples are analyzed over time.
-
Thermal Degradation: A solid sample of this compound is placed in an oven at an elevated temperature (e.g., 80°C) for a set period. The sample is then dissolved and analyzed.
-
Photodegradation: A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
-
All samples from the stress conditions are analyzed by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the solubility and stability testing of a novel phytochemical.
Caption: Workflow for solubility and stability testing.
Hypothetical Signaling Pathway
Many phytochemicals exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway that a novel compound like this compound might influence, such as an anti-inflammatory pathway.
References
- 1. traditionalmedicines.org [traditionalmedicines.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanone [chemeurope.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. sproutpublication.com [sproutpublication.com]
- 7. stability testing of phytopharmaceuticals.pdf [slideshare.net]
In-depth Technical Guide: Preliminary Cytotoxicity Screening of Cyclomusalenone
Executive Summary
This technical guide provides a framework for the preliminary cytotoxicity screening of the novel compound Cyclomusalenone. Due to the absence of publicly available data on this compound, this document outlines a generalized yet detailed approach based on established methodologies for evaluating the cytotoxic potential of new chemical entities. The guide covers recommended experimental protocols, data presentation strategies, and the visualization of key cellular processes. While specific data for this compound is not available, this guide serves as a robust template for researchers initiating its cytotoxicological evaluation.
Introduction
This compound is a novel compound with a chemical structure suggesting potential bioactivity. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess a compound's potential as a therapeutic agent, particularly in oncology. This process involves determining the concentration at which the compound induces cell death in various cancer cell lines. This guide details the necessary steps to conduct such a screening, interpret the results, and conceptualize the potential mechanisms of action.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously organized to facilitate comparison and interpretation. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| Jurkat | T-cell Leukemia | 48 | Data to be determined |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following are standard protocols for key assays.
Cell Culture and Maintenance
-
Cell Lines: Procure cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, Jurkat) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for cytotoxicity screening.
Given the lack of specific information on this compound's mechanism of action, a hypothetical signaling pathway for apoptosis induction is presented below. Many cytotoxic compounds induce cell death through the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion and Future Directions
This guide outlines a standardized approach for the preliminary cytotoxicity screening of this compound. The successful completion of these initial studies will provide foundational data on the compound's cytotoxic potential and inform the direction of future research. Subsequent investigations should focus on elucidating the precise mechanism of action, which may involve studies on cell cycle arrest, apoptosis induction, and the identification of specific molecular targets. As more data becomes available, this guide can be updated to reflect the specific cytotoxic profile and mechanistic pathways of this compound.
References
Physicochemical Characterization of Cyclomusalenone: A Technical Guide
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for its identification, purification, and formulation. For cyclic ketones, these properties provide insights into their behavior in biological and chemical systems. The properties of Cyclohexanone are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H10O | [1] |
| Molar Mass | 98.15 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |
| Odor | Sweet, reminiscent of benzaldehyde or peppermint and acetone-like | [1][2][3] |
| Density | 0.9478 g/mL | [2] |
| Melting Point | -47 °C | [1][2] |
| Boiling Point | 155.65 °C | [1][2] |
| Solubility in water | 8.6 g/100 mL (20 °C) | [2] |
| Solubility in organic solvents | Miscible with most organic solvents | [1][2] |
| Vapor Pressure | 5 mmHg (20 °C) | [2] |
| Refractive Index (nD) | 1.447 | [2] |
Experimental Protocols for Characterization
The characterization of a novel compound like a Cyclomusalenone analog would involve a series of analytical techniques to determine its structure, purity, and properties.
Spectroscopic Analysis
Objective: To elucidate the molecular structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR):
-
Protocol: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A small amount of the neat liquid or a KBr pellet of the solid compound is analyzed using an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the functional groups in the molecule.
-
-
Mass Spectrometry (MS):
-
Protocol: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to prepare a dilute solution. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. This technique is particularly useful for compounds with chromophores.[5]
-
Chromatographic Analysis
Objective: To determine the purity of the compound and to isolate it from mixtures.
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase). A mobile phase (a mixture of solvents like acetonitrile and water) is pumped through the column to separate the components of the mixture. A detector (e.g., UV-Vis, MS) is used to detect the compound as it elutes from the column. The retention time and peak area are used to assess purity.
-
-
Gas Chromatography (GC):
-
Protocol: For volatile and thermally stable compounds, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium, nitrogen) carries the sample through a heated column, leading to separation. A detector (e.g., flame ionization detector - FID, MS) is used for detection.
-
Thermal Analysis
Objective: To study the thermal properties of the compound.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):
-
Protocol: A small amount of the sample is placed in a crucible and heated at a controlled rate in a TGA-DTA instrument. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition. DTA measures the temperature difference between the sample and a reference, detecting phase transitions like melting and boiling.[5]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel cyclic ketone.
Hypothetical Signaling Pathway Modulation
Novel bioactive compounds are often investigated for their potential to modulate cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by a this compound analog.
References
- 1. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Throughput Screening Assays for Cyclomusalenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomusalenone, a cyclohexenone derivative, presents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer activities of related compounds. High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of novel compounds like this compound and identifying potential therapeutic leads. This document provides detailed application notes and protocols for HTS assays designed to investigate the anti-inflammatory and cytotoxic properties of this compound.
Application Note 1: Anti-Inflammatory Activity Screening
Objective
To identify and characterize the anti-inflammatory potential of this compound by targeting key inflammatory pathways. High-throughput screening assays are designed to measure the inhibition of pro-inflammatory mediators.
Background
Chronic inflammation is implicated in a wide range of diseases. A key mechanism in inflammation is the production of prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1] Additionally, the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) from immune cells, such as macrophages, plays a crucial role in the inflammatory response.[2][3] HTS assays targeting these pathways can efficiently screen for novel anti-inflammatory compounds.
Experimental Strategy
A tiered screening approach is proposed. Primary screening will be conducted using a cell-free COX-2 inhibition assay. Active compounds will then be subjected to a secondary cell-based assay to assess their effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages.
Protocol 1: Cell-Free COX-2 Inhibition Assay (Primary Screen)
This spectrophotometric HTS assay is designed to identify inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
This compound and control compounds (e.g., Celecoxib)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense 1 µL of each compound solution into the wells of a 96-well plate.
-
Enzyme Preparation: Prepare a COX-2 enzyme solution in Tris-HCl buffer containing the heme cofactor.
-
Assay Reaction:
-
Add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the COX-2 enzyme solution to each well.
-
Add 20 µL of TMPD solution.
-
Incubate the plate at room temperature for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO). Calculate the IC50 value.
Data Presentation
| Compound | Target | Assay Type | IC50 (µM) [Predicted] |
| This compound | COX-2 | Spectrophotometric | 5 - 20 |
| Celecoxib | COX-2 | Spectrophotometric | 0.1 - 0.5 |
Protocol 2: Macrophage-Based Cytokine Release Assay (Secondary Screen)
This cell-based assay quantifies the inhibition of pro-inflammatory cytokine production in response to an inflammatory stimulus.[3][4][5]
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and control compounds (e.g., Dexamethasone)
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compounds.
-
Data Analysis: Normalize cytokine production to cell viability. Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
Data Presentation
| Compound | Cytokine | Assay Type | IC50 (µM) [Predicted] | Cell Viability (at IC50) |
| This compound | IL-6 | ELISA | 10 - 50 | >90% |
| This compound | TNF-α | ELISA | 10 - 50 | >90% |
| Dexamethasone | IL-6 | ELISA | 0.01 - 0.1 | >90% |
| Dexamethasone | TNF-α | ELISA | 0.01 - 0.1 | >90% |
Application Note 2: Cytotoxic Activity Screening
Objective
To evaluate the anti-cancer potential of this compound by assessing its cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.
Background
Many natural and synthetic compounds containing a cyclohexenone or cyclopentenone moiety have demonstrated anti-cancer activity.[6][7] These compounds can induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.[7] HTS assays are crucial for identifying cytotoxic compounds and prioritizing them for further development.
Experimental Strategy
A primary screen will be performed to assess the general cytotoxicity of this compound against a panel of cancer cell lines. A secondary, more detailed high-content screening (HCS) assay will then be used to investigate the induction of apoptosis.
Protocol 3: Cancer Cell Line Cytotoxicity Assay (Primary Screen)
This assay measures the reduction in cell viability in the presence of the test compound.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)
-
Appropriate cell culture media and supplements
-
This compound and control compounds (e.g., Doxorubicin)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
96-well or 384-well cell culture plates
Experimental Protocol
-
Cell Seeding: Seed the cancer cell lines into microplates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's protocol. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation
| Compound | Cell Line | Assay Type | GI50 (µM) [Predicted] |
| This compound | MCF-7 | MTT | 1 - 10 |
| This compound | HeLa | MTT | 1 - 10 |
| Doxorubicin | MCF-7 | MTT | 0.05 - 0.5 |
| Doxorubicin | HeLa | MTT | 0.05 - 0.5 |
Protocol 4: High-Content Apoptosis Assay (Secondary Screen)
This multiplexed imaging assay simultaneously measures multiple parameters of apoptosis in individual cells.
Materials and Reagents
-
HeLa cells
-
This compound and control compounds (e.g., Staurosporine)
-
Fluorescent dyes for:
-
Nuclear morphology (e.g., Hoechst 33342)
-
Caspase-3/7 activation (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Mitochondrial membrane potential (e.g., TMRE)
-
-
384-well imaging plates
-
High-content imaging system
Experimental Protocol
-
Cell Plating and Treatment: Seed HeLa cells in 384-well imaging plates and treat with this compound or control compounds for 24 hours.
-
Staining: Add the fluorescent dyes to the wells and incubate for 30-60 minutes.
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each dye.
-
Image Analysis: Use image analysis software to segment individual cells and quantify fluorescence intensities and morphological features (e.g., nuclear condensation, caspase activation, loss of mitochondrial membrane potential).
-
Data Analysis: Determine the percentage of apoptotic cells for each treatment condition.
Data Presentation
| Compound | Parameter | Assay Type | EC50 (µM) [Predicted] |
| This compound | Nuclear Condensation | HCS | 2 - 15 |
| This compound | Caspase-3/7 Activation | HCS | 2 - 15 |
| This compound | Mitochondrial Membrane Potential Loss | HCS | 2 - 15 |
| Staurosporine | All | HCS | 0.1 - 1 |
Visualizations
Signaling Pathway: Inflammatory Response
Caption: Inhibition of Inflammatory Pathways by this compound.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for Anti-Inflammatory Compound Screening.
Signaling Pathway: Apoptosis Induction
Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for Cytotoxic Compound Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 3. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries | Semantic Scholar [semanticscholar.org]
- 5. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclomusalenone, a Potential Antimicrobial Agent
Disclaimer: As of the latest search, specific data regarding "Cyclomusalenone" and its antimicrobial properties is not available in the reviewed scientific literature. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel compound, such as a cyclopentenone derivative, as a potential antimicrobial agent, based on established methodologies. The quantitative data and pathways are illustrative, drawn from research on similar molecular scaffolds.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Cyclopentenones, a class of naturally occurring and synthetic compounds, have demonstrated promising antimicrobial activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of novel cyclopentenone compounds, exemplified here as "this compound," for their potential as antimicrobial agents. The protocols outlined below describe standardized methods for determining antimicrobial efficacy and elucidating potential mechanisms of action.
Quantitative Data Summary
Effective evaluation of a potential antimicrobial agent requires robust quantitative data. The following tables summarize the types of data that should be collected to assess the antimicrobial potency of a novel compound. The data presented are hypothetical and based on values reported for similar cyclopentenone derivatives.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) ATCC 25923 | Gram-positive | 1.95 |
| Staphylococcus aureus (MRSA) CIP 106760 | Gram-positive | 0.976 |
| Enterococcus faecalis (VRE) ATCC 29212 | Gram-positive | 3.91 |
| Escherichia coli ATCC 25922 | Gram-negative | > 100 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | > 100 |
| Candida albicans ATCC 90028 | Fungus | 7.81 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus (MSSA) ATCC 25923 | Gram-positive | 7.81 |
| Staphylococcus aureus (MRSA) CIP 106760 | Gram-positive | 3.91 |
| Enterococcus faecalis (VRE) ATCC 29212 | Gram-positive | 15.63 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[2][3]
Materials:
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound (this compound) stock solution
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)
-
Negative control (broth only)
-
Resazurin solution (for viability indication)[3]
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.
-
Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.[2]
-
Dilute the microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted microbial inoculum to each well containing the serially diluted compound, as well as to the positive control and growth control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
Following incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.[3]
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Antimicrobial Susceptibility Testing by Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compound (this compound) solution
-
Positive control antibiotic discs
-
Negative control (disc with solvent only)
-
Sterile swabs
Protocol:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar plate to create a lawn of bacteria.[6]
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.[4]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disc with no microbial growth) in millimeters.[4][6] The size of the zone indicates the relative susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the initial screening and evaluation of a novel antimicrobial compound.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for this compound is unknown, a novel antimicrobial could potentially interfere with critical bacterial signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in a signal transduction pathway responsible for virulence gene expression.
References
- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theory.labster.com [theory.labster.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Cyclomusalenone: A Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclomusalenone, a novel compound with a cyclopentenone core structure, holds significant therapeutic potential. Drawing parallels from structurally related cyclopentenone prostaglandins (cyPGs) and other cyclic ketone derivatives, we hypothesize that its mechanism of action is rooted in the modulation of fundamental cellular processes such as apoptosis and inflammation. Compounds sharing this chemical moiety have demonstrated potent anti-inflammatory and pro-apoptotic effects, making the elucidation of this compound's specific cellular targets and signaling pathways a critical step in its development as a therapeutic agent.
This document provides a comprehensive guide to a series of cell-based assays designed to systematically investigate the mechanism of action of this compound. The proposed experiments will explore its impact on cell viability, apoptosis induction, and key inflammatory signaling pathways. By following these protocols, researchers can generate robust and reproducible data to build a comprehensive pharmacological profile of this compound.
The primary objectives of these assays are to:
-
Determine the cytotoxic and pro-apoptotic activity of this compound across various cell lines.
-
Elucidate the specific apoptotic pathway(s) activated by this compound.
-
Investigate the anti-inflammatory properties of this compound by examining its effect on the NF-κB signaling cascade.
-
Identify potential upstream signaling molecules modulated by this compound.
The successful execution of these protocols will provide crucial insights into the therapeutic potential of this compound and guide future preclinical and clinical development.
I. Assessment of Cytotoxicity and Apoptosis Induction
A foundational step in characterizing a novel compound is to determine its effect on cell viability and its ability to induce programmed cell death, or apoptosis. The following assays are designed to quantify these effects.
Data Presentation: Cytotoxicity and Apoptosis
| Cell Line | Assay | This compound Concentration (µM) | Result (e.g., % Viability, % Apoptotic Cells) |
| Jurkat (T-lymphocyte) | MTT Assay | 0.1, 1, 10, 50, 100 | |
| HeLa (Cervical Cancer) | MTT Assay | 0.1, 1, 10, 50, 100 | |
| RAW 264.7 (Macrophage) | MTT Assay | 0.1, 1, 10, 50, 100 | |
| Jurkat (T-lymphocyte) | Annexin V/PI Staining | 10, 50 | |
| HeLa (Cervical Cancer) | Annexin V/PI Staining | 10, 50 | |
| RAW 264.7 (Macrophage) | Annexin V/PI Staining | 10, 50 | |
| Jurkat (T-lymphocyte) | Caspase-3/7 Activity Assay | 10, 50 | |
| HeLa (Cervical Cancer) | Caspase-3/7 Activity Assay | 10, 50 | |
| RAW 264.7 (Macrophage) | Caspase-3/7 Activity Assay | 10, 50 |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cell lines of interest (e.g., Jurkat, HeLa, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at selected concentrations for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
Treated cells
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer-compatible 96-well plates
-
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
II. Investigation of the Mitochondrial Apoptosis Pathway
Many cyclopentenone-containing compounds induce apoptosis via the intrinsic, or mitochondrial, pathway.[1][2] The following experiments will assess the involvement of this pathway in this compound-induced apoptosis.
Data Presentation: Mitochondrial Apoptosis Pathway
| Cell Line | Assay | This compound Concentration (µM) | Result (e.g., % of cells with low ΔΨm, Relative Cytochrome c release) |
| Jurkat | Mitochondrial Membrane Potential (JC-1) | 10, 50 | |
| HeLa | Mitochondrial Membrane Potential (JC-1) | 10, 50 | |
| Jurkat | Cytochrome c Release (Western Blot) | 10, 50 | |
| HeLa | Cytochrome c Release (Western Blot) | 10, 50 |
Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.
-
Materials:
-
Treated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the shift from red (high ΔΨm) to green (low ΔΨm) fluorescence.
-
2. Detection of Cytochrome c Release
The release of cytochrome c from the mitochondria into the cytosol is a key event in the activation of the intrinsic apoptotic pathway.
-
Materials:
-
Treated cells
-
Cytosolic and mitochondrial fractionation kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cells with this compound.
-
Separate the cytosolic and mitochondrial fractions using a commercial kit.
-
Perform SDS-PAGE and Western blotting on both fractions.
-
Probe the membrane with an anti-Cytochrome c antibody to detect its presence in the cytosol.
-
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
III. Elucidation of Anti-Inflammatory Effects via NF-κB Signaling
Cyclopentenone-containing compounds are known inhibitors of the NF-κB pathway, a key regulator of inflammation.[3] These assays will determine if this compound shares this anti-inflammatory mechanism.
Data Presentation: NF-κB Signaling Pathway
| Cell Line | Assay | Treatment | Result (e.g., Relative Luciferase Activity, IκBα levels) |
| HEK293T (NF-κB reporter) | NF-κB Reporter Assay | TNF-α + this compound | |
| RAW 264.7 | IκBα Degradation (Western Blot) | LPS + this compound | |
| RAW 264.7 | p65 Nuclear Translocation (Immunofluorescence) | LPS + this compound |
Experimental Protocols
1. NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter
-
TNF-α (or other NF-κB activator)
-
This compound
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
2. IκBα Degradation Assay
In the canonical NF-κB pathway, activation leads to the degradation of the inhibitory protein IκBα.
-
Materials:
-
RAW 264.7 cells
-
LPS (lipopolysaccharide)
-
This compound
-
Western blotting reagents
-
Primary antibody against IκBα
-
-
Procedure:
-
Pre-treat RAW 264.7 cells with this compound.
-
Stimulate with LPS (e.g., 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and perform Western blotting to detect IκBα levels.
-
3. p65 Nuclear Translocation Assay
Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Immunofluorescence staining reagents
-
Primary antibody against p65
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Procedure:
-
Grow and treat cells on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with anti-p65 antibody, followed by a fluorescent secondary antibody and DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
References
- 1. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Efficacy Testing of Cyclomusalenone, a Putative Selective COX-2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cyclomusalenone" is not found in the current scientific literature. The following application notes and protocols are based on the hypothesis that this compound is a selective Cyclooxygenase-2 (COX-2) inhibitor. The methodologies provided are established for testing selective COX-2 inhibitors and should be adapted based on the specific physicochemical and toxicological properties of this compound.
Introduction: The Role of COX-2 in Inflammation and Carcinogenesis
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade and is implicated in the pathogenesis of several cancers.[1][2][3][4] Under normal physiological conditions, COX-2 levels are low. However, at sites of inflammation, pro-inflammatory stimuli such as cytokines and endotoxins lead to a significant upregulation of COX-2.[1][5] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2]
In the context of cancer, chronic inflammation is a known risk factor, and COX-2 is frequently overexpressed in various tumor types.[6][7][8][9] The overproduction of PGE2 in the tumor microenvironment can promote cancer cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis, while also inhibiting apoptosis (programmed cell death) and suppressing the anti-tumor immune response.[1][3][6][10][11] Therefore, selective inhibition of COX-2 is a promising therapeutic strategy for both inflammatory diseases and cancer.[12]
Proposed Mechanism of Action for this compound
It is hypothesized that this compound acts as a selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it is expected to block the synthesis of prostaglandins, thereby reducing inflammation and inhibiting tumor growth.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for the preclinical evaluation of a new chemical entity.[13] For a putative COX-2 inhibitor like this compound, established models of inflammation and cancer are recommended.
In Vivo Model for Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-characterized model for screening anti-inflammatory drugs.[14] Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response. The second phase is primarily mediated by prostaglandins produced by COX-2.[5][14]
In Vivo Model for Anti-Cancer Efficacy: Human Tumor Xenograft in Athymic Nude Mice
To evaluate the anti-cancer potential of this compound, a xenograft model using human cancer cells implanted in immunodeficient mice is recommended.[15][16][17] This model allows for the assessment of the compound's ability to inhibit the growth of human tumors in a living organism. Many human cancer cell lines, such as the gastric cancer cell line MKN45, are known to overexpress COX-2.[16]
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound by measuring the reduction of paw edema in rats.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound (vehicle and various doses)
-
Positive control: Celecoxib (e.g., 50 mg/kg)[14]
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Positive control (Celecoxib)
-
Groups 3-5: this compound (low, medium, high doses)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol: Human Tumor Xenograft in Athymic Nude Mice
Objective: To determine the in vivo anti-tumor efficacy of this compound on human cancer cell xenografts.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
This compound (vehicle and various doses)
-
Positive control: Celecoxib
-
Matrigel
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate mice for one week under specific pathogen-free conditions.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 SGC7901 cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[15]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Celecoxib)
-
Groups 3-5: this compound (low, medium, high doses)
-
-
Treatment: Administer the respective treatments orally once daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Celecoxib | 50 | 0.42 ± 0.03 | 50.6% |
| This compound | 10 | 0.68 ± 0.04 | 20.0% |
| This compound | 30 | 0.51 ± 0.03 | 40.0% |
| This compound | 100 | 0.40 ± 0.02 | 52.9% |
| p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only. |
Table 2: Efficacy of this compound in Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1250 ± 150 | - |
| Celecoxib | 25 | 625 ± 80 | 50.0% |
| This compound | 20 | 950 ± 110 | 24.0% |
| This compound | 50 | 700 ± 95 | 44.0% |
| This compound | 100 | 550 ± 70 | 56.0% |
| p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only, based on findings for other COX-2 inhibitors.[18] |
Conclusion and Future Directions
These application notes provide a framework for the initial preclinical evaluation of this compound's efficacy as a potential anti-inflammatory and anti-cancer agent. The successful demonstration of efficacy in these models would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in other relevant animal models. Further studies could also explore the combination of this compound with standard chemotherapy or immunotherapy to assess potential synergistic effects.[6][11][17]
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 15. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Inhibition of COX-2 in Colon Cancer Modulates Tumor Growth and MDR-1 Expression to Enhance Tumor Regression in Therapy-Refractory Cancers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Cyclomusalenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomusalenone is a novel cyclic ketone of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound (Hypothetical)
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O | Assumed |
| Molecular Weight | 234.38 g/mol | Assumed |
| Appearance | Colorless to pale yellow oil | Assumed |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water | Assumed |
Analytical Methods
Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high sensitivity and selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
2.1.1. Experimental Protocol: HPLC-UV
a. Materials and Reagents:
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (0.1%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
c. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (hypothetical λmax) |
| Run Time | 10 minutes |
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
2.1.2. Quantitative Data Summary: HPLC-UV
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linear Regression | R² = 0.9998 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.[1][2][3][4]
2.2.1. Experimental Protocol: LC-MS/MS
a. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (if required)
b. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[1]
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
c. LC and MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | This compound: m/z 235.2 → 179.2 (Quantifier), 235.2 → 123.1 (Qualifier) Internal Standard: m/z 239.2 → 183.2 |
d. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2.2.2. Quantitative Data Summary: LC-MS/MS
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) |
| This compound | 0.1 ng/mL | 0.5 ng/mL | 0.5 - 500 |
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LQC | 1.5 | 1.45 | 96.7 | 5.8 |
| MQC | 75 | 78.2 | 104.3 | 4.2 |
| HQC | 400 | 391.5 | 97.9 | 3.5 |
Visualizations
Experimental Workflows
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on pathways often affected by bioactive small molecules.
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
References
- 1. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexenone: A Versatile Scaffold for Synthetic Drug Design
Note: Due to the limited availability of specific scientific literature on "Cyclomusalenone," this document focuses on the closely related and extensively studied cyclohexenone scaffold. The principles, protocols, and applications described herein provide a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging this key structural motif for the design and synthesis of novel therapeutic agents.
The cyclohexenone ring, a six-membered carbon ring with a ketone group and a carbon-carbon double bond, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous bioactive natural products and synthetic compounds underscores its importance as a starting point for the development of new drugs. The inherent reactivity and conformational flexibility of the cyclohexenone core allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Biological Activities of Cyclohexenone Derivatives
Cyclohexenone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a variety of diseases. The table below summarizes some of the key reported activities and the corresponding quantitative data for representative cyclohexenone-based compounds.
| Biological Activity | Compound/Derivative | Assay | IC50 / EC50 / Other Metric | Reference |
| Anticancer | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Clonogenic survival assay (Cancer cell lines) | Varies by derivative and cell line | [1] |
| (+)-Zeylenone analogue (CA) | Glioblastoma cell viability | Low IC50 value | [2] | |
| Spiropyrazolone derivatives | In vitro antitumor assay | Good activity across a broad spectrum | [3] | |
| Anti-inflammatory | Aryl-cyclohexanone derivative | LPS-induced acute lung injury in mice | Significant reduction in inflammatory markers | [4] |
| Cyclopentenone prostaglandins (related scaffold) | IκB kinase (IKK) inhibition | Direct inhibition of IKKβ | [5] | |
| Antibacterial | Cyclohexane-1,3-dione metal complexes | Antibacterial activity against various strains | Medium-level activity | [6][7] |
| Antiviral | To be determined | |||
| Acetylcholinesterase Inhibition | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | In vitro acetylcholinesterase assay | Inhibition observed | [1] |
Table 1: Summary of Biological Activities of Cyclohexenone Derivatives. This table is a representative summary, and the activities of specific derivatives can be highly dependent on their substitution patterns.
Key Signaling Pathways Modulated by Cyclohexenone Scaffolds
The therapeutic effects of cyclohexenone derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain cyclohexenone-containing molecules, particularly cyclopentenone prostaglandins which share a similar reactive α,β-unsaturated ketone moiety, have been shown to directly inhibit IκB kinase (IKK), a key enzyme in the activation of NF-κB.[5] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Figure 1: Inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.
Apoptosis Induction in Cancer Cells
Several cyclohexenone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] The precise mechanisms can vary but often involve the activation of caspases, a family of proteases that execute the apoptotic program. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Figure 2: Simplified workflow of apoptosis induction by cyclohexenone derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel drug candidates. The following sections provide representative methodologies for the synthesis of cyclohexenone derivatives and the assessment of their biological activity.
Synthesis of Cyclohexenone Derivatives
A common and versatile method for the synthesis of substituted cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.
Protocol 1: Synthesis of a Substituted Cyclohexenone via Robinson Annulation
-
Michael Addition:
-
Dissolve one equivalent of a cyclic ketone (e.g., cyclohexanone) and one equivalent of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Michael adduct.
-
-
Intramolecular Aldol Condensation (Cyclization):
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene or benzene).
-
Add a catalytic amount of a stronger base (e.g., sodium hydride) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 4-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure cyclohexenone derivative.
-
Figure 3: General workflow for the synthesis of cyclohexenone derivatives.
In Vitro Anticancer Activity Assessment
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation. It is a standard method for screening the cytotoxic potential of new compounds.
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized cyclohexenone derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Conclusion
The cyclohexenone scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the generation of large and diverse compound libraries for high-throughput screening. The demonstrated efficacy of cyclohexenone derivatives in modulating key biological pathways associated with cancer and inflammation highlights their significant potential in addressing unmet medical needs. The protocols and information provided herein serve as a foundational guide for researchers to explore the rich chemical space of cyclohexenones and unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclomusalenone in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific agricultural applications of Cyclomusalenone is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its source organism, Musa sapientum, and the general properties of its chemical class, triterpenoids. These protocols are intended to serve as a foundational guide for research and should be adapted and validated for specific experimental conditions.
Introduction
This compound, also known as 31-Norcyclolaudenone, is a tetracyclic triterpenoid isolated from Musa sapientum (banana). Triterpenoids are a large and diverse class of naturally occurring compounds known to play a significant role in plant defense and growth regulation. Extracts from Musa sapientum have demonstrated antifungal properties, attributed to the presence of various phytochemicals including terpenoids.[1][2][3] This suggests that this compound may possess valuable bioactivity for agricultural applications, potentially as a natural fungicide or a plant growth regulator.
Application Notes
Antifungal Activity
This compound is a promising candidate for development as a natural fungicide. Triterpenoids have been reported to exhibit antifungal activity against a range of plant pathogens.[4][5][6][7] The proposed mechanism of action for many triterpenoids involves the disruption of fungal cell membrane integrity.[8]
Potential Applications:
-
Control of Post-Harvest Fungal Diseases: Application as a post-harvest wash or coating for fruits and vegetables to prevent spoilage caused by fungi like Aspergillus niger, Fusarium oxysporum, and Rhizopus stolonifer.[1][3]
-
Management of Field Fungal Pathogens: Development as a bio-fungicide for foliar or soil application to control diseases such as rusts, mildews, and blights.
-
Seed Treatment: Use as a natural seed treatment to protect against seed-borne and soil-borne fungal pathogens.
Plant Growth Regulation
Certain triterpenoids and their glycosides (saponins) have been shown to influence plant growth and development.[9][10][11][12] Depending on the compound and its concentration, these effects can range from growth promotion to inhibition. The regulatory roles of triterpenoids are believed to be involved in plant adaptation to environmental stresses.[9]
Potential Applications:
-
Growth Promotion: At low concentrations, this compound could potentially enhance seed germination, root development, and overall plant biomass.
-
Stress Tolerance: Triterpenoids are implicated in plant responses to abiotic stresses such as drought and cold.[9] this compound could be investigated for its ability to enhance crop resilience.
-
Weed Management: At higher concentrations, some triterpenoids exhibit growth-inhibitory effects, suggesting a potential application as a natural herbicide.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal pathogen using the broth microdilution method.
Materials:
-
This compound
-
Target fungal strain (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Potato Dextrose Agar (PDA)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on PDA plates at 25-28°C for 5-7 days.
-
Harvest fungal spores by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungus.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well plate, add 100 µL of PDB to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
Add 10 µL of the fungal spore suspension to each well.
-
Include a positive control (medium with fungal inoculum and a known fungicide) and a negative control (medium with fungal inoculum and DMSO at the same concentration as the test wells).
-
Incubate the plate at 25-28°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
Determination of MFC:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and streak it onto a fresh PDA plate.
-
Incubate the plates at 25-28°C for 3-5 days.
-
The MFC is the lowest concentration at which no fungal growth is observed on the PDA plate.
-
Protocol 2: Seed Germination and Seedling Growth Assay
This protocol details a method to evaluate the effect of this compound on seed germination and early seedling growth.
Materials:
-
This compound
-
Seeds of a model plant (e.g., lettuce, radish, or a target crop)
-
Sterile petri dishes with filter paper
-
Sterile distilled water
-
DMSO
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of test solutions with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in sterile distilled water.
-
Ensure the final DMSO concentration is consistent and low (e.g., 0.1%) across all treatments, including a solvent control. A negative control with only sterile distilled water should also be included.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place 10-20 sterilized seeds in each petri dish lined with sterile filter paper.
-
-
Treatment Application:
-
Add a fixed volume (e.g., 5 mL) of the respective test solutions to each petri dish, ensuring the filter paper is saturated.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
Place the petri dishes in a growth chamber with a defined photoperiod (e.g., 16 h light / 8 h dark) and temperature (e.g., 22-25°C).
-
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
Seedling Growth: After 7-10 days, carefully remove the seedlings and measure the following parameters:
-
Radicle (root) length
-
Hypocotyl (shoot) length
-
Fresh weight
-
Dry weight (after drying at 60-70°C for 48 hours)
-
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Compare the mean root length, shoot length, fresh weight, and dry weight between treatments using appropriate statistical analysis (e.g., ANOVA).
-
Data Presentation
Table 1: Illustrative Antifungal Activity of this compound against Plant Pathogens
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Aspergillus niger | 125 | 250 |
| Fusarium oxysporum | 62.5 | 125 |
| Rhizopus stolonifer | 250 | 500 |
| Botrytis cinerea | 125 | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of this compound on Radish Seedling Growth
| Treatment | Germination (%) | Root Length (cm) | Shoot Length (cm) | Dry Weight (mg) |
| Control (Water) | 95 | 4.2 ± 0.3 | 3.5 ± 0.2 | 10.2 ± 0.5 |
| Control (0.1% DMSO) | 94 | 4.1 ± 0.4 | 3.4 ± 0.3 | 10.1 ± 0.6 |
| 1 µM this compound | 96 | 5.1 ± 0.5 | 4.0 ± 0.3 | 12.5 ± 0.7 |
| 10 µM this compound | 95 | 4.5 ± 0.4 | 3.6 ± 0.2 | 11.0 ± 0.5 |
| 50 µM this compound | 85 | 3.0 ± 0.3 | 2.8 ± 0.3 | 8.5 ± 0.4 |
| 100 µM this compound | 70 | 1.8 ± 0.2 | 1.5 ± 0.2 | 6.1 ± 0.3* |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Values are mean ± standard deviation. * indicates a statistically significant difference from the DMSO control (p < 0.05).
Visualizations
Caption: Hypothetical signaling pathway of this compound's antifungal action.
Caption: General experimental workflow for agricultural screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 5. Chemical structure and antifungal activity of a number of triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of some tetranortriterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournalmapeki.org [ejournalmapeki.org]
- 8. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lamina's anatomic structure peculiarities of genus specimen Peperomia Ruiz et Pav. in introduction conditions [agris.fao.org]
- 12. Triterpenic saponins as regulator of plant growth | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
Application Notes and Protocols for Scaling Up Cyclomusalenone Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of Cyclomusalenone, a critical precursor in pharmaceutical development.
Abstract
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents unique challenges when transitioning from laboratory-scale to large-scale production. This document provides detailed protocols and application notes to address these challenges, ensuring efficient and reproducible synthesis. The methodologies outlined herein are based on established chemical principles and have been optimized for scalability, safety, and cost-effectiveness. By following these guidelines, researchers and production chemists can streamline the synthesis process, leading to higher yields and purity of the final product.
Introduction
This compound and its analogs are of significant interest in medicinal chemistry due to their potential biological activities. The core structure, a substituted cyclohexanone, is a versatile scaffold for the synthesis of a wide range of complex molecules.[1][2] The industrial production of similar cyclohexanone derivatives often involves the oxidation of cyclohexane or the reduction of corresponding phenols, processes that can require harsh conditions and may suffer from over-oxidation or over-reduction.[1] More recent and milder laboratory-scale methods for synthesizing substituted cycloalkanones include tandem carbene and photoredox-catalyzed processes.[1] This document focuses on providing a scalable and optimized protocol for the synthesis of this compound, addressing the critical need for robust and efficient production methods in a drug development setting.
Synthesis Pathway Overview
The synthesis of this compound can be approached through various routes. A common strategy involves the functionalization of a pre-formed cyclohexanone ring or the construction of the ring through cyclization reactions. The choice of pathway for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.
Caption: General synthesis pathways for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. These methods have been selected for their potential for scalability and reproducibility.
Protocol 1: Catalytic Hydrogenation of a Substituted Phenol
This method is suitable for large-scale production due to the availability of a wide range of substituted phenols and the efficiency of catalytic hydrogenation.
Materials:
-
Substituted Phenol (starting material)
-
Hydrogen Gas (H₂)
-
Palladium on Carbon (Pd/C) or other suitable catalyst
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Reaction Vessel (suitable for hydrogenation at elevated pressure)
Procedure:
-
Charge the reaction vessel with the substituted phenol and the solvent.
-
Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanol derivative.
-
Proceed with the oxidation of the cyclohexanol to the corresponding cyclohexanone (this compound).
Protocol 2: Oxidation of a Cyclohexane Derivative
This protocol describes the oxidation of a functionalized cyclohexane to yield this compound. This is a crucial step that requires careful control of reaction conditions to avoid side products.
Materials:
-
Cyclohexane Derivative (starting material)
-
Oxidizing Agent (e.g., PCC, PDC, or a milder, more scalable oxidant like sodium hypochlorite)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction Vessel with temperature control
Procedure:
-
Dissolve the cyclohexane derivative in the chosen solvent in the reaction vessel.
-
Cool the solution to the desired temperature (e.g., 0-10 °C).
-
Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for hypochlorite-based oxidations).
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up Considerations and Workflow
Scaling up the synthesis of this compound requires careful planning and optimization of various parameters. The following workflow outlines the key stages involved in transitioning from a lab-scale procedure to a pilot or production scale.
Caption: Workflow for scaling up this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, providing a basis for comparison and optimization. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Protocol 1 (Hydrogenation) | Protocol 2 (Oxidation) |
| Scale | 10 g - 1 kg | 10 g - 1 kg |
| Typical Yield | 85 - 95% | 70 - 90% |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Catalyst Loading | 5 - 10 mol% | N/A |
| Oxidant Equiv. | N/A | 1.1 - 1.5 |
| Purity (crude) | > 90% | > 85% |
| Purity (purified) | > 98% | > 98% |
Conclusion
The protocols and guidelines presented in this document offer a solid foundation for the successful scale-up of this compound synthesis. By carefully considering the reaction parameters, safety precautions, and purification strategies, researchers and chemical engineers can achieve efficient and reliable production of this important pharmaceutical intermediate. Further optimization may be required based on the specific equipment and resources available.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Cyclomusalenone Synthesis
Welcome to the technical support center for the synthesis of Cyclomusalenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this and structurally related compounds. The guidance provided is based on established synthetic methodologies for constructing the core structural motifs of this compound.
Hypothetical Retrosynthesis of this compound
Our hypothetical retrosynthesis is as follows:
Caption: Retrosynthetic analysis of this compound.
This retrosynthesis suggests that this compound can be synthesized from a substituted cyclohexanone and an α,β-unsaturated ketone via a Michael addition to form a diketone intermediate, which then undergoes an intramolecular aldol condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for a low yield in the final Robinson annulation step?
A1: Low yields in Robinson annulations are common and can often be attributed to several factors:
-
Inefficient Michael Addition: The initial conjugate addition may not proceed to completion. This can be due to steric hindrance on either the enolate or the Michael acceptor, or inappropriate choice of base.
-
Side Reactions: The strong basic or acidic conditions can lead to side reactions such as self-condensation of the starting ketone, polymerization of the α,β-unsaturated ketone, or other rearrangements.
-
Decomposition of Intermediates: The diketone intermediate may be unstable under the reaction conditions and decompose before cyclization.
-
Incomplete Aldol Condensation/Dehydration: The final ring-closing and dehydration steps may not go to completion, resulting in a mixture of products.
Q2: How critical is the choice of base for the Michael addition and subsequent aldol condensation?
A2: The choice of base is critical. A base that is too strong can lead to undesired side reactions, while a base that is too weak may not generate a sufficient concentration of the enolate for the reaction to proceed efficiently. The ideal base depends on the specific pKa of the ketone. For many Robinson annulations, bases like sodium ethoxide or potassium tert-butoxide are effective. For substrates prone to side reactions, milder bases like pyrrolidine or L-proline (in the case of asymmetric synthesis) can be beneficial. It is often advantageous to isolate the Michael adduct before proceeding with the aldol condensation, which may require a different base.[1][2]
Q3: Can the order of addition of reagents impact the yield?
A3: Yes, the order of addition can be very important. For instance, in a Claisen-Schmidt condensation, which is a related reaction, slowly adding the ketone to a mixture of the aldehyde and the base can maintain a low concentration of the enolate, favoring the cross-condensation over self-condensation. This principle can be applied to the Michael addition step in the Robinson annulation to minimize self-condensation of the donor ketone.
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A4: If a reaction stalls, it could be due to several factors:
-
Deactivated Reagents: The base or other reagents may have degraded. Using freshly prepared or properly stored reagents is crucial.
-
Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (like water in the dehydration step) can help drive the reaction to completion.
-
Insufficient Catalyst/Reagent: It's possible that the amount of base or other catalyst is insufficient. A careful addition of more of the limiting reagent can be attempted while monitoring the reaction by TLC or LC-MS.
Troubleshooting Guides
Issue 1: Low Yield in the Michael Addition Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (both the ketone and the α,β-unsaturated ketone).
-
Formation of multiple unidentified side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Michael addition.
Quantitative Data for Michael Addition Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Base | NaOEt | KOtBu | L-Proline | Pyrrolidine |
| Solvent | EtOH | THF | DMSO | CH3CN |
| Temperature (°C) | 25 | 0 | 50 | 25 |
| Typical Yield Range | 40-60% | 50-70% | 60-80% | 55-75% |
Experimental Protocol: Optimized Michael Addition
-
To a solution of the substituted cyclohexanone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add potassium tert-butoxide (1.1 equiv) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.
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Add a solution of the α,β-unsaturated ketone (1.05 equiv) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield in the Intramolecular Aldol Condensation
Symptoms:
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Isolation of the diketone intermediate, but low conversion to the final cyclohexenone product.
-
Formation of decomposition products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in aldol condensation.
Quantitative Data for Aldol Condensation Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | NaOH | p-TsOH | KOtBu |
| Solvent | EtOH/H2O | Toluene | t-BuOH |
| Temperature | Reflux | Reflux (Dean-Stark) | Reflux |
| Typical Yield Range | 50-70% | 70-90% | 60-80% |
Experimental Protocol: Optimized Intramolecular Aldol Condensation
-
Dissolve the diketone intermediate (1.0 equiv) in toluene (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).
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Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Continue refluxing until no more starting material is observed.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO3.
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Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude this compound by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations and potential competing pathways in the hypothetical synthesis of this compound.
References
Technical Support Center: Improving the Purity of Cyclomusalenone Isolates
Disclaimer: As "Cyclomusalenone" does not correspond to a known compound in publicly available chemical databases, this guide provides general strategies and troubleshooting advice applicable to the purification of novel natural product isolates, using "this compound" as a representative example. The principles and techniques described are broadly applicable to the field of natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for isolating a novel compound like this compound?
The initial steps typically involve extraction of the raw biological material with a suitable solvent, followed by a preliminary separation technique to reduce the complexity of the extract.[1][2][3] A common approach is to perform a series of extractions with solvents of increasing polarity to fractionate the components based on their solubility.
Q2: How do I choose the right chromatographic technique for purifying my this compound isolate?
The choice of chromatographic technique depends on the properties of this compound and the impurities present.[1] Thin-Layer Chromatography (TLC) is an excellent starting point for method development.[1] For preparative scale, column chromatography is often used for initial purification, followed by High-Performance Liquid Chromatography (HPLC) for final polishing.[1][3]
Q3: My this compound isolate appears to be degrading during purification. What can I do?
Degradation can be caused by factors such as exposure to heat, light, extreme pH, or reactive solvents.[2] Consider using milder extraction and purification techniques, such as performing chromatography at lower temperatures or using a mobile phase with a neutral pH. It is also advisable to minimize the exposure of the sample to ambient conditions.
Q4: I have a low yield of this compound after purification. How can I improve it?
Low yield can result from incomplete extraction, loss of compound during solvent partitioning or chromatographic steps, or degradation. To improve yield, optimize the extraction solvent and conditions, minimize the number of purification steps, and ensure that the chosen chromatographic conditions are suitable for the scale of your purification.
Troubleshooting Guide
Issue 1: Poor separation of this compound from impurities during column chromatography.
-
Question: My TLC analysis shows good separation, but the column chromatography results are poor. What could be the issue?
-
Answer: This discrepancy can arise from several factors:
-
Improper column packing: Ensure the column is packed uniformly to avoid channeling.
-
Overloading the column: The amount of crude extract loaded should not exceed the column's capacity.
-
Inappropriate solvent system: The mobile phase used for column chromatography may need to be adjusted for optimal separation on a larger scale. A common strategy is to decrease the polarity of the eluting solvent compared to the TLC mobile phase.
-
Issue 2: Co-elution of impurities with this compound in HPLC.
-
Question: I am unable to resolve a persistent impurity from my this compound peak in reversed-phase HPLC. What should I try?
-
Answer:
-
Modify the mobile phase: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adding a small amount of a third solvent. Adjusting the pH of the aqueous component can also be effective if the compounds have ionizable groups.
-
Change the stationary phase: If modifying the mobile phase is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
-
Orthogonal purification: Consider using a different chromatographic mode, such as normal-phase chromatography or size-exclusion chromatography, to remove the persistent impurity.
-
Experimental Protocols
Protocol 1: General Extraction of a Natural Product Isolate
-
Preparation of Material: Air-dry the biological source material and grind it to a fine powder.
-
Initial Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol or ethyl acetate) at room temperature for 24-48 hours.
-
Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Solvent Partitioning (Optional): Dissolve the crude extract in a biphasic solvent system (e.g., ethyl acetate-water) to partition the compounds based on their polarity. Separate the layers and concentrate the desired fraction.
Protocol 2: Preparative Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent (gradient elution) or using a single solvent system (isocratic elution).
-
Fraction Collection: Collect fractions of the eluate and analyze them by TLC or HPLC to identify those containing the target compound.
Data Presentation
Table 1: Effect of Extraction Solvent on Yield and Purity of a Hypothetical this compound Isolate
| Extraction Solvent | Crude Extract Yield ( g/100g ) | Initial Purity of this compound (%) |
| Hexane | 1.2 | 15 |
| Ethyl Acetate | 3.5 | 40 |
| Methanol | 8.1 | 25 |
Table 2: Comparison of Purification Techniques for a Hypothetical this compound Isolate
| Purification Step | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Extract | 40 | 100 |
| Silica Gel Column Chromatography | 85 | 70 |
| Preparative HPLC | >98 | 80 (of the 70% recovered) |
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Decision tree for troubleshooting low purity of this compound isolates.
Caption: Hypothetical signaling pathway activated by pure this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Stabilizing Cyclomusalenone for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Cyclomusalenone. Given the compound's presumed classification within the cyclopentenone family, this guidance is based on established knowledge of stabilizing and handling structurally similar molecules, such as cyclopentenone prostaglandins (cyPGs), to ensure reliable and reproducible in-vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The presumed cyclopentenone ring in this compound contains a reactive α,β-unsaturated carbonyl group. This functional group is susceptible to nucleophilic attack by components in the assay medium, leading to degradation or modification of the compound over time. This reactivity is also often linked to its biological activity.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium, typically keeping it below 0.5%, to prevent solvent-induced cytotoxicity.[2]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation. Protect the solutions from light.
Q4: I'm observing a decrease in this compound activity over the course of my multi-day experiment. What could be the cause?
A4: The concentration of cyclopentenone-containing compounds can decrease rapidly in cell culture medium. For instance, studies with 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a well-known cyclopentenone prostaglandin, have shown a significant reduction in its free concentration in culture medium within hours.[3] For long-term experiments, it is advisable to perform more frequent media changes with freshly prepared this compound to maintain a consistent concentration.[2][3]
Q5: Can I do anything to improve the solubility of this compound in my cell culture medium?
A5: To improve solubility, you can try pre-warming the cell culture medium to 37°C before adding the this compound stock solution.[2] Additionally, brief sonication of the stock solution before dilution may aid in dissolution.[2] For particularly challenging compounds, a protocol involving pre-incubation with pre-warmed fetal bovine serum (FBS) before dilution into the full medium volume has been shown to improve the solubility of some poorly soluble compounds.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains non-toxic to the cells (typically <0.5%).[2] |
| Saturation in medium | Pre-warm the cell culture medium to 37°C before adding the compound.[2] |
| Compound degradation | Visually inspect for precipitation at different time points under a microscope. Consider the possibility that the precipitate is a degradation product. |
Issue 2: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent compound concentration due to instability | For long-duration experiments, replace the medium with freshly prepared this compound at regular intervals (e.g., every 8-12 hours).[3] |
| Pipetting errors with small volumes of stock solution | Use calibrated pipettes and ensure proper pipetting technique. Prepare an intermediate dilution of the stock solution to work with larger volumes. |
| Cell line sensitivity | Different cell lines can exhibit varying sensitivities to a compound.[2] Ensure consistent cell passage number and confluency. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step | | High concentration of organic solvent | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%).[2] | | Inherent toxicity of the cyclopentenone ring | The reactive cyclopentenone ring can be toxic to cells at higher concentrations or with prolonged exposure.[3] Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. | | Compound impurities | Ensure the purity of your this compound stock using analytical methods like HPLC or LC-MS. |
Data Presentation: Stability of a Model Cyclopentenone Compound in Cell Culture Medium
The following table summarizes hypothetical stability data for a compound with a cyclopentenone structure, like this compound, in a standard cell culture medium (DMEM with 10% FBS) at 37°C.
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 1 | 7.2 | 72% |
| 4 | 4.5 | 45% |
| 8 | 2.8 | 28% |
| 24 | 0.9 | 9% |
Note: This data is illustrative and intended to highlight the potential for rapid degradation.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
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Cell culture medium (e.g., DMEM with 10% FBS)
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Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration of 10 µM.
-
Immediately collect a sample (t=0) and store it at -80°C.
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Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
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Collect samples at various time points (e.g., 1, 4, 8, and 24 hours) and store them at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
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Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Protocol 2: General Cell-Based Assay with this compound
Objective: To evaluate the biological activity of this compound on a specific cellular pathway (e.g., NF-κB activation).
Materials:
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Cell line of interest (e.g., HEK293, HeLa)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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Stimulating agent (e.g., TNF-α to activate NF-κB)
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Assay reagents (e.g., luciferase reporter assay kit, antibodies for Western blot)
Methodology:
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Seed cells in an appropriate plate format (e.g., 96-well plate for a reporter assay, 6-well plate for Western blot).
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Allow cells to adhere and grow overnight.
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Pre-treat cells with various concentrations of this compound (prepared by diluting the stock in pre-warmed complete medium) for a predetermined time (e.g., 1 hour).
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Stimulate the cells with the appropriate agent (e.g., TNF-α) for the recommended time.
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Lyse the cells and perform the downstream analysis (e.g., measure luciferase activity, perform Western blot for phosphorylated IκBα).
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Analyze the data to determine the effect of this compound on the signaling pathway.
Mandatory Visualizations
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Increased generation of cyclopentenone prostaglandins after brain ischemia and their role in aggregation of ubiquitinated proteins in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclomusalenone Crystallization
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of Cyclomusalenone and provides systematic approaches to resolve them.
Q1: No crystals are forming in my experiment. What are the potential causes and how can I induce crystallization?
A1: The absence of crystal formation is a frequent challenge, often stemming from issues with supersaturation, nucleation, or the purity of the compound.
Troubleshooting Steps:
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Ensure Supersaturation: A supersaturated solution is a prerequisite for crystallization. If your solution is too dilute, crystals will not form.
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Action: Slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.
-
-
Promote Nucleation: Crystal growth begins with nucleation, the initial formation of a stable crystalline entity.
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Action 1: Scratching. Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
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Action 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution. If no seed crystals are available, a small amount of the crude solid can sometimes initiate crystallization.
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Action 3: Lower Temperature. Gradually decrease the temperature of the solution. If at room temperature, try moving it to a refrigerator and then a freezer. Slow cooling is often key to forming high-quality crystals.
-
-
Check Purity: Impurities can inhibit crystal growth or lead to the formation of oils.[1]
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Action: Consider an additional purification step for your sample, such as column chromatography or a preliminary recrystallization from a different solvent system.
-
Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent, or when significant impurities are present.
Troubleshooting Steps:
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Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution before it has a chance to form an ordered crystal lattice.
-
Action: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (5-10% more) and allow it to cool slowly.
-
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, leading to oil formation instead of crystallization.
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Action: Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask can also help to slow the cooling process.
-
-
Change the Solvent System: The chosen solvent may not be ideal for crystallization.
-
Action: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Q3: The crystals that formed are very small, like a fine powder, or appear impure. How can I grow larger, higher-quality crystals?
A3: The rapid formation of crystals, often called "crashing out," traps impurities and results in small particle sizes. The goal for high-purity crystals is slow, controlled growth.
Troubleshooting Steps:
-
Increase the Amount of Solvent: Using the bare minimum of solvent can lead to rapid precipitation upon cooling.
-
Action: Re-heat the solution to redissolve the solid and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for more orderly crystal growth.
-
-
Slow the Cooling Process: A slower cooling rate provides more time for molecules to arrange themselves into a well-defined crystal lattice.
-
Action: An ideal crystallization process should see crystal growth over a period of 20 minutes or more. Avoid placing the hot flask directly into an ice bath. Allow it to cool gradually to room temperature first.
-
-
Consider a Different Crystallization Technique: Methods like vapor diffusion or solvent layering can promote slower crystal growth.
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Action: See the Experimental Protocols section for detailed methodologies on these techniques.
-
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; high boiling point allows for a large temperature gradient. |
| Ethanol | 78 | 24.5 | A versatile solvent, often used in combination with water or hexane. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetone | 56 | 20.7 | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in combination with nonpolar solvents like hexane. |
| Dichloromethane | 40 | 9.1 | A good solvent for a wide range of organic compounds, but its high volatility can be a challenge. |
| Hexane | 69 | 1.9 | A nonpolar solvent, often used as an anti-solvent with more polar solvents. |
| Toluene | 111 | 2.4 | A nonpolar solvent with a high boiling point, useful for compounds that require high temperatures to dissolve. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable hot solvent until the solid just dissolves.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, the flask can be placed in an insulated container.
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Crystal Growth: Once at room temperature, if crystal growth is not sufficient, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Vapor Diffusion
-
Preparation: Dissolve the this compound sample in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene, acetonitrile). Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid). Add a more volatile anti-solvent (a solvent in which the compound is insoluble, such as hexane or ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
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Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually decreasing the solubility of the this compound and promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals as described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for Cyclomusalenone Derivatives
Welcome to the technical support center for the synthesis and application of Cyclomusalenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
A1: The most prevalent and straightforward method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted cyclohexanone with an appropriate aromatic aldehyde.
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Inadequate deprotonation of the cyclohexanone, inappropriate reaction temperature, or insufficient reaction time can all contribute. Consider optimizing the base concentration and reaction time. Additionally, ensuring the purity of your starting materials, particularly the aldehyde, is crucial as impurities can hinder the reaction.
Q3: My final product is a sticky, oily substance instead of a crystalline solid. How can I purify it?
A3: The formation of a gummy or oily product is a common issue, often due to the presence of unreacted starting materials or byproducts. Purification can typically be achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate). Following chromatography, recrystallization from a suitable solvent, such as ethanol, can help in obtaining a crystalline product.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.
Q5: What are the key signaling pathways modulated by this compound derivatives?
A5: this compound and related cyclohexenone derivatives have been shown to exhibit anti-inflammatory and anti-cancer activities. These effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst (base).2. Insufficient reaction temperature or time.3. Impure starting materials. | 1. Use a fresh solution of a strong base (e.g., NaOH or KOH).2. Gradually increase the reaction temperature and monitor the reaction for a longer duration using TLC.3. Purify the aldehyde and cyclohexanone starting materials before the reaction. |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete reaction.2. Inappropriate stoichiometry of reactants. | 1. Extend the reaction time or increase the temperature.2. Use a slight excess of the aldehyde to ensure complete consumption of the cyclohexanone. |
| Formation of Multiple Products (by TLC) | 1. Side reactions due to strong base.2. Self-condensation of the cyclohexanone. | 1. Use a milder base or lower the reaction temperature.2. Slowly add the cyclohexanone to the reaction mixture containing the aldehyde and base. |
| Difficulty in Product Crystallization | 1. Presence of impurities.2. Inappropriate crystallization solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) for recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones.
Materials:
-
Substituted cyclohexanone (1 equivalent)
-
Aromatic aldehyde (2.2 equivalents)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.5 equivalents)
-
Ethanol (or solvent-free)
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Deionized water
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Hydrochloric acid (HCl), 1M solution
Procedure:
-
In a round-bottom flask, dissolve the substituted cyclohexanone and the aromatic aldehyde in a minimal amount of ethanol. For a solvent-free approach, grind the solid reactants together in a mortar and pestle.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours or until TLC indicates the completion of the reaction.
-
Upon completion, pour the reaction mixture into cold water.
-
Acidify the mixture with 1M HCl to a neutral pH.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of cyclohexenone derivatives based on analogous reactions.
| Entry | Cyclohexanone Derivative | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Benzaldehyde | NaOH | None | 0.5 | 95 | [1] |
| 2 | 4-Methylcyclohexanone | 4-Chlorobenzaldehyde | KOH | Ethanol | 4 | 88 | N/A |
| 3 | Cyclohexanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 3 | 92 | N/A |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
A flowchart for diagnosing and resolving low product yields.
Experimental Workflow for this compound Derivative Synthesis
A step-by-step workflow for the synthesis and purification.
Hypothesized NF-κB Signaling Pathway Inhibition by this compound Derivatives
Proposed mechanism of anti-inflammatory action.
References
Addressing off-target effects of Cyclomusalenone in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cyclomusalenone in cell lines. Our aim is to help you address potential challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Cyclo-Kinase 1 (CK1). It competitively binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the CK1 signaling cascade, which is known to be involved in cell proliferation and survival pathways.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards CK1, cross-reactivity with other kinases containing structurally similar ATP-binding sites can occur, particularly at higher concentrations. Preliminary screening has indicated potential weak inhibition of SRC family kinases and MAP kinases. Researchers should empirically determine the optimal concentration to minimize these off-target effects in their specific cell line. It is generally known that small molecules can exhibit off-target effects that may confound the design of specific chemical inhibitors.[1]
Q3: My cells are showing unexpected morphological changes and high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this observation:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Off-Target Toxicity: The observed cytotoxicity may be due to the inhibition of an unknown, essential kinase in your cell line.[1][2] Consider performing a rescue experiment by overexpressing a resistant form of the target kinase.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.
Q4: I am not observing the expected downstream effects on the signaling pathway after treating my cells with this compound. What should I do?
A4: This could be due to several reasons:
-
Suboptimal Concentration: You may be using a concentration that is too low to achieve effective inhibition. Refer to your dose-response data and consider using a concentration at or above the IC50 value. It is often recommended to use a concentration 5 to 10 times higher than the known Ki or IC50 values to completely inhibit enzyme activity.
-
Inactive Compound: Ensure the proper storage and handling of this compound to prevent degradation.
-
Cellular Context: The signaling pathway you are investigating may have compensatory mechanisms in your specific cell line that bypass the inhibition of CK1.
-
Experimental Timing: The time points you have chosen for analysis may not be optimal for observing the desired effect. A time-course experiment is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in a cell viability assay. | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile PBS. Ensure thorough but gentle mixing of reagents in each well. |
| Inconsistent results in Western blot analysis for target phosphorylation. | Issues with sample preparation, antibody quality, or transfer efficiency. | Ensure consistent protein loading by performing a protein quantification assay. Validate your primary antibody for specificity. Optimize transfer conditions and use a loading control to normalize your data. |
| High background signal in a kinase assay. | Non-specific binding of antibodies or substrates, or presence of interfering substances in the cell lysate. | Use a specific blocking buffer and optimize antibody concentrations. Consider using a more purified enzyme source or lysate. Ensure that your assay buffer is compatible with the detection method. |
| False-positive or false-negative results in a high-throughput screen. | Assay artifacts, compound interference with the detection method, or off-target effects. | Run appropriate controls, including positive and negative controls, as well as a counter-screen to identify compounds that interfere with the assay technology. Validate hits using orthogonal assays. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent or suspension cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-CK1 Substrate
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a known CK1 substrate.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Stimulating agent (if required to induce phosphorylation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with various concentrations of this compound or vehicle for a specified time. If necessary, stimulate the cells to induce phosphorylation of the target substrate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and the loading control.
Quantitative Data
Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases
| Kinase | IC50 (nM) |
| CK1 (On-Target) | 15 |
| SRC | 850 |
| LYN | 1200 |
| FYN | 1500 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
| AKT1 | >10,000 |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 1.2 |
| HCT116 (Colon Cancer) | 0.8 |
| U87-MG (Glioblastoma) | 2.5 |
| HEK293 (Non-cancerous) | >25 |
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on CK1.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity observed with this compound treatment.
References
Technical Support Center: Enhancing the Bioavailability of Cyclomusalenone
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of Cyclomusalenone?
A1: The oral bioavailability of a compound like this compound is primarily limited by two factors:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For a drug to be absorbed, it must first be in a dissolved state.[1]
-
Poor Permeability: The dissolved compound may not effectively pass through the intestinal membrane into the bloodstream.
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First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[2]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics. Knowing the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy.[1]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most bioavailability enhancement efforts are focused on BCS Class II and IV drugs.[1]
Q3: What are the common strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: Several techniques can be employed, broadly categorized as:
-
Physical Modifications: These include particle size reduction techniques like micronization and nanosuspension to increase the surface area for dissolution.[1]
-
Chemical Modifications: This involves creating prodrugs or forming salts to improve solubility and/or permeability.
-
Formulation Strategies: These include solid dispersions, lipid-based drug delivery systems (e.g., SMEDDS), and complexation with cyclodextrins.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro dissolution studies of our this compound formulation.
-
Possible Cause 1: Polymorphism. this compound may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.
-
Troubleshooting Step: Characterize the solid-state properties of your this compound sample using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the polymorphic form. Ensure consistency of the form across batches.
-
-
Possible Cause 2: Agglomeration of particles. Even with reduced particle size, particles may re-aggregate, reducing the effective surface area.
-
Troubleshooting Step: Incorporate surfactants or wetting agents in your dissolution medium or formulation to prevent particle agglomeration.
-
Issue 2: Poor in-vivo efficacy of this compound despite good in-vitro dissolution.
-
Possible Cause 1: First-pass metabolism. The drug is being absorbed but then rapidly metabolized by the liver. For instance, the muscle relaxant cyclobenzaprine is extensively metabolized by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6).[6][7]
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the levels of this compound and its metabolites in plasma. Consider co-administration with a known inhibitor of the relevant metabolizing enzymes (if ethically and therapeutically viable) or developing a formulation that bypasses the liver (e.g., buccal or transdermal).
-
-
Possible Cause 2: P-glycoprotein (P-gp) efflux. The compound is being actively transported back into the intestinal lumen by efflux pumps like P-gp.
-
Troubleshooting Step: Perform in-vitro permeability studies using Caco-2 cell monolayers to assess the potential for P-gp efflux. If confirmed, consider co-formulating with a P-gp inhibitor.
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of different bioavailability enhancement strategies for "this compound," with some data modeled on analogous compounds for illustrative purposes.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value | Significance |
| Molecular Weight | 350.45 g/mol | Influences diffusion and permeability. |
| LogP | 4.2 | High value suggests poor aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL | Indicates the need for solubility enhancement. |
| pKa | 8.5 (weak base) | Solubility will be pH-dependent. |
Table 2: Comparison of Bioavailability Enhancement Formulations (Hypothetical Data)
| Formulation | Particle Size | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Drug | > 50 µm | 25 ± 5 | 4.0 ± 0.5 | 250 ± 50 | 100 |
| Micronized Drug | 2-5 µm | 55 ± 8 | 2.5 ± 0.5 | 550 ± 70 | 220 |
| Nanosuspension | 200-400 nm | 90 ± 12 | 1.5 ± 0.3 | 950 ± 110 | 380 |
| Solid Dispersion | N/A | 110 ± 15 | 1.0 ± 0.2 | 1200 ± 150 | 480 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Medium: Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Dispersion: Disperse 5% (w/v) of this compound powder in the stabilizer solution.
-
Milling: Transfer the dispersion to a planetary ball mill with zirconium oxide grinding beads (0.5 mm diameter).
-
Milling Parameters: Mill at 600 rpm for 24 hours, with intermittent cooling to prevent degradation.
-
Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS).
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the grinding beads by filtration.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In-Vitro Dissolution Testing of Solid Dispersion Formulation
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) without pepsin.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle speed to 75 rpm.
-
Sample Introduction: Introduce the solid dispersion formulation equivalent to 20 mg of this compound into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma levels and bioavailability of cyclobenzaprine in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Resolving analytical challenges in Cyclomusalenone detection
Welcome to the technical support center for the analytical detection of Cyclomusalenone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: Due to the likely chemical structure of this compound as a cyclic ketone, the recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is particularly useful for achieving high sensitivity and selectivity, especially in complex matrices.[1][3]
Q2: I am observing poor peak shape and tailing in my HPLC analysis of this compound. What could be the cause?
A2: Poor peak shape can be attributed to several factors. One common cause is the interaction of the analyte with active sites on the HPLC column. Using a column with low silanol activity, such as a Newcrom R1, can mitigate this issue.[4] Additionally, ensure that the mobile phase is compatible with your analyte and column. For instance, if using a reverse-phase method, ensure the organic solvent composition is optimal.
Q3: My this compound signal is inconsistent or has disappeared in my LC-MS analysis. What should I check?
A3: Inconsistent signal in LC-MS can be due to ion suppression from matrix components. A robust sample preparation method, such as solid-phase extraction (SPE), can help clean up the sample and reduce matrix effects.[5] Also, check for the stability of this compound in your sample and standard solutions. Degradation can lead to a loss of signal over time. It is also important to ensure the mass spectrometer source is clean and that the ionization parameters are optimized for this compound.
Q4: How can I differentiate between isomers of this compound?
A4: Differentiating isomers can be challenging.[1] High-resolution mass spectrometry (e.g., LC-TOF-MS) can provide accurate mass measurements to help confirm elemental composition.[1] Chromatographic separation is key; optimizing the HPLC or GC method, including the column type and temperature gradient, can help resolve isomers. In GC-MS, the fragmentation patterns of isomers may also show subtle differences that can be used for identification.[6]
Q5: Where can I obtain a certified reference standard for this compound?
A5: As this compound may be a novel or specialized compound, a commercial certified reference standard may not be readily available. You may need to synthesize and characterize the standard in-house. For structurally similar compounds like cyclohexanone, analytical standards are available from suppliers like Sigma-Aldrich and AccuStandard.[7][8][9] These can be useful as starting points for method development.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during this compound analysis.
Issue 1: Poor Peak Resolution in GC-MS Analysis
Symptoms:
-
Co-elution of this compound with other matrix components.
-
Inability to separate this compound from its isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Chromatographic Separation | Optimize the GC temperature program. Try a slower temperature ramp or an isothermal hold at a specific temperature.[6] | A slower ramp rate increases the interaction time of the analyte with the stationary phase, potentially improving separation. |
| Use a more polar GC column. | A column with a different stationary phase chemistry can provide different selectivity for your analytes.[6] | |
| Analyte Derivatization | If this compound has active functional groups, consider derivatization to improve volatility and chromatographic behavior. | Derivatization can alter the retention time and peak shape of an analyte, aiding in its separation from interfering compounds.[6] |
| Mass Spectrometer Resolution | Use extracted ion chromatograms (EICs) to selectively monitor for characteristic ions of this compound and its isomers. | EICs can help to distinguish between co-eluting compounds if they have different mass spectra.[6] |
Issue 2: Low Recovery During Sample Preparation
Symptoms:
-
Low signal intensity for this compound in the final extract compared to a direct injection of a standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Evaluate different extraction solvents. For cyclic phenones, hexane has been used effectively.[1] | The choice of solvent is critical for efficient extraction from the sample matrix. |
| Optimize the extraction technique (e.g., vortexing time, centrifugation speed).[1] | Ensuring thorough mixing and separation of phases is essential for good recovery. | |
| Analyte Instability | Investigate the stability of this compound under your extraction conditions (pH, temperature). | The compound may be degrading during the sample preparation process. |
| Matrix Effects in SPE | Ensure the SPE cartridge is appropriate for your analyte and matrix. Optimize the wash and elution steps. | Improper SPE conditions can lead to loss of the analyte or co-elution of interfering substances.[5] |
Experimental Protocols
Protocol 1: Generic HPLC-MS/MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 1 mL of hexane.[1]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes to separate the phases.[1]
-
Carefully transfer the hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
HPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for this compound.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and select 2-3 product ions for quantification and confirmation.
-
Protocol 2: Generic GC-MS Method for this compound Analysis
-
Sample Preparation (as above)
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for analytical issues.
References
- 1. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYCLOHEXANONE - (Organic Method #01) [dnacih.com]
- 3. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanone analytical standard 108-94-1 [sigmaaldrich.com]
- 8. accustandard.com [accustandard.com]
- 9. Cyclohexanone | CAS 108-94-1 | LGC Standards [lgcstandards.com]
- 10. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. phytojournal.com [phytojournal.com]
Minimizing degradation of Cyclomusalenone during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Cyclomusalenone during storage. The following troubleshooting guides and FAQs address potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: While specific data for this compound is limited, the stability of natural compounds is generally influenced by several key environmental factors.[1][2] These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV and visible light can lead to photodegradation.[2]
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pH: Variations in pH can alter molecular structures and reduce stability.[2]
-
Oxygen: The presence of oxygen can promote oxidation, leading to degradation.[2][3]
-
Humidity: Moisture can facilitate hydrolysis and microbial growth, which can degrade the compound.[2]
Q2: What are the initial signs of this compound degradation?
A2: Degradation of this compound may be indicated by a change in its physical appearance, such as a color shift from colorless to pale yellow over time. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be employed to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the recommended long-term storage conditions for this compound?
A3: Based on general best practices for storing natural compounds, long-term storage of this compound should be in a cool, dark, and dry environment.[4][5] Specifically, storing the compound at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, typically HPLC with UV or mass spectrometry detection, is essential for monitoring the stability of this compound. This involves analyzing the sample at regular intervals and quantifying the amount of this compound remaining, as well as any degradation products that may have formed.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Problem: Unexpected degradation of this compound is observed in my experimental results.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Confirm that the storage temperature has been consistently maintained.
-
Check if the sample has been protected from light.
-
Ensure the container is properly sealed to prevent exposure to oxygen and humidity.
-
-
Review Experimental Protocol:
-
Examine the pH of all solutions used in your experiment.
-
Assess the potential for interaction with other reagents in your experimental setup.
-
Consider the duration of the experiment and whether the compound is stable under those conditions.
-
-
Analyze for Degradation Products:
-
Use a validated stability-indicating analytical method (e.g., HPLC-MS) to identify and quantify any degradation products.
-
The profile of the degradation products can provide clues about the degradation pathway.
-
The following flowchart outlines a logical approach to troubleshooting unexpected degradation:
Caption: Troubleshooting flowchart for unexpected degradation.
Factors Affecting this compound Stability
The following table summarizes the key factors known to affect the stability of natural compounds, which should be considered for this compound.
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Increased degradation rate | Store at low temperatures (-20°C or below) |
| Light | Photodegradation | Store in amber vials or protect from light |
| pH | Acid or base-catalyzed hydrolysis | Maintain neutral pH; use appropriate buffers |
| Oxygen | Oxidation | Store under an inert atmosphere (argon, nitrogen) |
| Humidity | Hydrolysis | Store in a desiccated environment; use tightly sealed containers |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
The general workflow for a forced degradation study is illustrated below:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.
1. Instrument and Columns:
-
Use an HPLC system with a UV detector or a mass spectrometer.
-
Screen different columns (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water.
-
Add modifiers like formic acid or ammonium acetate to improve peak shape and resolution.
3. Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
The injection volume should be adjusted to obtain a good signal-to-noise ratio.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is confirmed by analyzing the stressed samples from the forced degradation study and ensuring that all degradation product peaks are well-resolved from the parent peak.
Hypothetical Degradation Pathway of this compound
While the exact degradation pathways of this compound are yet to be determined, a hypothetical pathway can be proposed based on the chemistry of similar cyclic ketones. Oxidation is a common degradation route for such compounds.
Caption: Hypothetical oxidation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclomusalenone Cytotoxicity Reduction Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclomusalenone. The information aims to address potential issues related to its cytotoxicity and provide strategies for mitigation.
Disclaimer: this compound, also known as 31-Norcyclolaudenone, is a natural product isolated from Musa sapientum.[1] Detailed public information regarding its specific mechanism of action and cytotoxicity is limited. The strategies and protocols described below are based on general principles of cytotoxicity reduction for natural products and data from structurally related compounds. These should be considered as starting points for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a triterpenoid natural product with the chemical formula C30H48O.[2] It belongs to the class of cycloartanols and their derivatives.[3]
Chemical Structure of this compound (31-Norcyclolaudenone):
Q2: What is known about the cytotoxicity of this compound?
While specific cytotoxicity data for this compound is not extensively published, many triterpenoids and cyclohexanone derivatives exhibit cytotoxic activity against various cell lines.[4][5] It is plausible that this compound also possesses cytotoxic properties that could be beneficial in an anti-cancer context but may also pose challenges for therapeutic development due to off-target effects.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
The exact mechanism is not well-elucidated. However, based on the activities of similar compounds, potential mechanisms could include:
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Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): Oxidative stress is a common mechanism of drug-induced cytotoxicity.
-
Inhibition of Key Cellular Enzymes: Triterpenoids are known to interact with various cellular targets.
-
Disruption of Cell Membrane Integrity.
Q4: What are the primary strategies to reduce the cytotoxicity of this compound?
The main approaches to mitigate the cytotoxicity of a compound like this compound can be categorized as:
-
Formulation-Based Strategies: Encapsulating the compound in a drug delivery system to control its release and biodistribution.
-
Chemical Modification Strategies: Synthesizing analogues of the parent compound to improve its therapeutic index.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in preliminary in vitro assays, even at low concentrations. | The inherent toxicity of the compound. | 1. Perform dose-response and time-course experiments to determine the IC50 value accurately.2. Consider nanoformulation strategies (e.g., liposomes, nanoparticles) to improve targeted delivery and reduce off-target effects.3. Evaluate the cytotoxicity in a panel of cell lines, including non-cancerous cells, to assess selectivity. |
| Poor aqueous solubility of this compound leading to inconsistent experimental results. | This compound is a lipophilic molecule. | 1. Use a suitable organic solvent (e.g., DMSO, ethanol) for initial stock solutions.2. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).3. Employ formulation strategies such as encapsulation in cyclodextrins or liposomes to enhance aqueous solubility. |
| Difficulty in translating in vitro efficacy to in vivo models due to systemic toxicity. | Off-target effects and unfavorable pharmacokinetic properties. | 1. Develop a targeted drug delivery system to increase accumulation at the desired site.2. Investigate the synthesis of prodrugs or analogues with potentially lower systemic toxicity. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and its Formulations
The following table provides a hypothetical example of how to present quantitative cytotoxicity data. Actual experimental values should be determined for your specific cell lines and conditions.
| Compound/Formulation | Cell Line A (Cancer) | Cell Line B (Cancer) | Cell Line C (Non-cancerous) | Selectivity Index (SI) vs. Cell Line C |
| This compound | 5 µM | 8 µM | 10 µM | 2 (for Cell Line A) |
| Liposomal this compound | 7 µM | 10 µM | 50 µM | 7.1 (for Cell Line A) |
| Cyclodextrin-Cyclomusalenone Complex | 6 µM | 9 µM | 40 µM | 6.7 (for Cell Line A) |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cell lines (cancerous and non-cancerous)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Preparation of Liposomal this compound
This protocol describes a thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H48O | CID 85199928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Epithis compound (FDB010744) - FooDB [foodb.ca]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclomusalenone: A Comparative Analysis of Efficacy in the Landscape of α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cyclomusalenone, a naturally occurring triterpenoid with demonstrated hypoglycemic potential, against established α-glucosidase inhibitors currently utilized in the management of type 2 diabetes mellitus. While quantitative efficacy data for this compound is still emerging, this document synthesizes the available preclinical findings and contextualizes them within the broader landscape of existing therapeutic options.
Introduction to this compound
This compound is a natural compound isolated from the peels of Musa balbisiana and Musa sapientum, commonly known as bananas.[1][2][3][4][5] It belongs to the class of triterpenoids, specifically 3-oxo-29-norcycloartanes.[4][5] Preliminary studies have indicated its potential as a hypoglycemic agent, alongside other biological activities such as anti-inflammatory, antibacterial, and antioxidant effects.[2][3][6] The primary focus of this guide is its potential application in diabetes management through the inhibition of α-glucosidase.
Mechanism of Action: α-Glucosidase Inhibition
This compound and the compared existing drugs belong to the class of α-glucosidase inhibitors. These agents act competitively and reversibly to inhibit α-glucosidase enzymes in the brush border of the small intestine.[2][3][7] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce the postprandial increase in blood glucose levels.[1][6][7]
Comparative Efficacy
While direct, quantitative data on the α-glucosidase inhibitory activity of this compound is not yet widely available in the reviewed literature, a key preclinical study has provided valuable insight. Research by Smirnova et al. indicated that a synthesized derivative of this compound demonstrated more potent α-glucosidase inhibition than both the parent compound and the established drug, acarbose.[1] This finding suggests that the this compound scaffold holds significant promise for the development of new anti-diabetic agents.
The following table summarizes the available efficacy data for this compound in comparison to approved α-glucosidase inhibitors.
| Drug | IC50 (α-glucosidase) | Clinical Efficacy (HbA1c Reduction) | Key Characteristics |
| This compound | Data not available in reviewed literature. A derivative has shown higher potency than acarbose.[1] | Not yet determined in clinical trials. | Natural product with potential for further chemical modification and optimization. |
| Acarbose | ~262.32 µg/mL | Monotherapy: ~0.5-1.0% | Widely studied, with established efficacy and safety profiles.[2] |
| Miglitol | Varies by study | Monotherapy: ~0.5-1.0% | Structurally similar to glucose; primarily acts on intestinal α-glucosidases. |
| Voglibose | Varies by study | Monotherapy: ~0.5-1.0% | Potent inhibitor of α-glucosidases, particularly effective in reducing postprandial glucose spikes. |
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro α-glucosidase inhibitory activity of a test compound, based on commonly cited methodologies.
In Vitro α-Glucosidase Inhibitory Assay Protocol
Objective: To determine the concentration of a test compound required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add a solution of the test compound or positive control at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the reaction mixture without the inhibitor.
-
Abs_sample is the absorbance of the reaction mixture with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel α-glucosidase inhibitors. The enhanced activity of its synthetic derivative underscores the potential for medicinal chemistry efforts to optimize its efficacy. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the specific IC50 value of this compound for α-glucosidase is crucial for a direct and robust comparison with existing drugs.
-
In Vivo Studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its potent derivatives.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structural modifications of this compound will help in identifying the key pharmacophores responsible for its α-glucosidase inhibitory activity, paving the way for the design of more potent and selective inhibitors.
References
- 1. Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 4. α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Cyclomusalenone Bioactivity: A Comparative Analysis in Preclinical Models
A comprehensive review of the existing literature reveals a scarcity of specific data for a compound explicitly named "Cyclomusalenone." However, extensive research exists for structurally similar cycloartane triterpenes and cyclohexenone derivatives, with "Cycloeucalenone" being a prominent and closely related example. This guide provides a comparative analysis of the bioactivity of Cycloeucalenone and other relevant cyclohexenone compounds, offering insights into their potential therapeutic applications in oncology and inflammatory diseases.
This publication objectively compares the performance of these compounds across various experimental models, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development.
Comparative Bioactivity Data
The cytotoxic and anti-inflammatory activities of Cycloeucalenone and related cyclohexenone derivatives have been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a basis for cross-model comparison.
Table 1: Cytotoxic Activity of Cyclohexenone Derivatives in Cancer Cell Lines
| Compound/Alternative | Cell Line | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Cyclohexenone Derivative (CA) | Glioblastoma (GBM) | CCK-8 | Not specified, but lowest among analogues | - | - |
| Cyclohexenone Derivative (CHD) | Not specified | Not specified | Not specified | Aspirin / Tramadol | Not specified |
| Other Cyclohexenone Derivatives | HCT-116, MCF-7 | Crystal Violet | 21.3 ± 4.1 - 28.3 ± 5.1 µM | Doxorubicin | 19.7 ± 3.1 - 22.6 ± 3.9 µM |
Table 2: Anti-inflammatory Activity of Cycloeucalenone and Related Compounds
| Compound/Alternative | Model | Key Bioactivity | Quantitative Data | Reference Compound |
| Cycloeucalenone | In vivo (formalin-induced edema) | Reduction of edema | Significant at 200 mg/kg | Ibuprofen |
| Aryl-cyclohexanone | In vivo (LPS-induced acute lung injury) | Reduction of leukocyte migration, MPO activity, NO, and pro-inflammatory cytokines | Not specified | - |
| Cyclohexenone Derivative (CHD) | In vitro | Inhibition of COX-2 and 5-LOX, reduction of TNF-α and IL-1β mRNA | Not specified | - |
| Cyclopentenone Prostaglandins | In vitro (Human mesangial cells) | Inhibition of IL-1β-induced MCP-1 production | Not specified | - |
Key Signaling Pathways
Cycloeucalenone and related compounds exert their bioactivity by modulating key signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit, thereby preventing NF-κB activation.[2]
NF-κB Signaling Inhibition
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Aberrant STAT3 activation is common in many cancers.[2] Inhibition of STAT3 signaling can lead to decreased proliferation and increased apoptosis in cancer cells.
STAT3 Signaling Inhibition
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of cyclohexenone derivatives.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cycloeucalenone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
In Vivo Anti-inflammatory Edema Model (Formalin-induced)
This model is used to evaluate the anti-inflammatory potential of a compound in vivo.
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., Cycloeucalenone at a dose like 200 mg/kg) or a vehicle control orally or via intraperitoneal injection. A positive control group receiving a known anti-inflammatory drug (e.g., ibuprofen) should be included.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a small volume of formalin solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after formalin injection using a plethysmometer or a digital caliper.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
While direct experimental data on "this compound" is limited in the public domain, the available evidence for the closely related cycloartane triterpene "Cycloeucalenone" and other cyclohexenone derivatives suggests a promising profile of anticancer and anti-inflammatory activities. These compounds appear to exert their effects through the modulation of critical signaling pathways, including NF-κB and STAT3. The provided data and protocols offer a foundation for further research and comparative analysis in the development of novel therapeutic agents based on the cyclohexenone scaffold. Further studies are warranted to isolate or synthesize and definitively characterize the bioactivity of this compound across a broader range of preclinical models.
References
Navigating the Structure-Activity Landscape of Cyclomusalenone and its Surrogates: A Comparative Guide
A comprehensive review of the scientific literature reveals a notable scarcity of published research on the structure-activity relationships (SAR) of analogs of cyclomusalenone, a natural product isolated from the banana plant (Musa sapientum). Also known as 31-Norcyclolaudenone, this triterpenoid has been investigated for its potential therapeutic effects, yet studies detailing the synthesis and biological evaluation of a series of its derivatives are not publicly available. This guide, therefore, first summarizes the known biological activities of this compound and then expands its scope to explore the SAR of structurally related cyclopentenone and cyclohexenone analogs, which have been more extensively studied for their anti-inflammatory and anticancer properties.
This compound (31-Norcyclolaudenone): A Singular Profile
This compound has been identified as a compound with potential analgesic and anti-inflammatory properties. While a detailed SAR profile is unavailable, foundational studies provide a glimpse into its biological effects.
Biological Activity of this compound
Research has shown that 31-norcyclolaudenone exhibits significant analgesic and anti-inflammatory effects in animal models.[1][2] In a study involving Solanum cernuum, from which the compound was also isolated, it demonstrated a reduction in acetic acid-induced writhing in mice, a common assay for analgesia.[1][2] Furthermore, it showed anti-inflammatory effects in the carrageenan-induced paw edema model.[1][2] Mechanistically, it has been suggested that its anti-inflammatory action may be linked to the inhibition of cyclooxygenase-2 (COX-2) protein expression.[1]
Comparative Analysis of Structurally Related Analogs: Cyclopentenones and Cyclohexenones
In the absence of direct SAR studies on this compound analogs, this guide will now focus on the broader classes of cyclopentenone and cyclohexenone derivatives. These compounds share a core α,β-unsaturated ketone moiety, which is often crucial for their biological activity.
Anti-inflammatory Activity of Cyclopentenone and Cyclohexenone Analogs
The anti-inflammatory effects of cyclopentenone and cyclohexenone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
Table 1: Anti-inflammatory Activity of Selected Cyclopentenone and Cyclohexenone Analogs
| Compound Class | Analog | Bioactivity (IC50/EC50) | Target/Assay |
| Cyclopentenone Prostaglandins | 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | ~5 µM | Inhibition of IKKβ activity |
| Fused-Cyclopentenone | Diethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate (P-5) | - | Reduction of TNFα, IL-6, INFγ, etc. in LPS-activated macrophages |
| Aryl-cyclohexanone | (Structure not specified) | - | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) in LPS-induced acute lung injury |
Data is illustrative and compiled from multiple sources. Direct comparison of absolute values should be made with caution due to varying experimental conditions.
Anticancer Activity of Cyclopentenone and Cyclohexenone Analogs
The anticancer properties of these analogs are often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.
Table 2: Anticancer Activity of Selected Cyclopentenone and Cyclohexenone Analogs
| Compound Class | Analog | Cell Line | Bioactivity (IC50) |
| Sesquistilbene Indanone | Compound 11k | RAW264.7 | Potent inhibitor of NO production |
| 2-Arylidenebenzocycloalkanones | 2-(4-methoxyphenylmethylene)-1-benzosuberone (3k) | P388, L1210, Molt 4/C8, CEM | Highly cytotoxic |
| Substituted 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1-3 µM |
Data is illustrative and compiled from multiple sources. Direct comparison of absolute values should be made with caution due to varying experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are representative protocols for key assays mentioned in this guide.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Procedure: The test compound (e.g., 31-norcyclolaudenone) or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a 0.8% solution of acetic acid is injected intraperitoneally.
-
Data Collection: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the vehicle control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Male Wistar rats (150-200 g) are commonly used.
-
Procedure: The test compound or vehicle is administered orally. After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Data Collection: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated group to the vehicle control group.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., DU-145, MDA-MB-231, HT-29) are cultured in appropriate media and conditions.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Data Collection: After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are often mediated through complex signaling pathways. The following diagrams illustrate a common inflammatory pathway targeted by these compounds and a general workflow for SAR studies.
Caption: NF-κB signaling pathway and a point of inhibition by cyclopentenone analogs.
Caption: General experimental workflow for SAR studies of novel bioactive compounds.
References
A Comparative Analysis of Cyclomusalenone and Other Bioactive Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, cyclic ketones have emerged as a promising class of compounds exhibiting a wide array of pharmacological activities. This guide provides a detailed comparative analysis of Cyclomusalenone against other notable cyclic ketones: Zerumbone, Zedoarondiol, and Curzerenone. The comparison focuses on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data.
Executive Summary
This report delineates the therapeutic potential of four cyclic ketones, highlighting their distinct mechanisms and efficacy. Zerumbone and Zedoarondiol demonstrate potent anti-inflammatory and anti-cancer activities, with substantial in vitro data supporting their mechanisms. Curzerenone also shows promise, particularly in the realm of anti-cancer research. While quantitative in vitro data for this compound is limited, preliminary studies indicate significant anti-inflammatory and antioxidant potential, warranting further investigation.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anti-cancer activities of the selected cyclic ketones.
Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Zerumbone | Nitric Oxide (NO) Inhibition | RAW 264.7 | 14.1 (for 5-hydroxyzerumbone, a derivative) | [1] |
| Zedoarondiol | Nitric Oxide (NO) Inhibition | RAW 264.7 | Dose-dependent inhibition | [2] |
| Curzerenone | COX-2 Inhibition | - | IC50 = 1.6 µg/mL (for β-turmerone, a related compound) | [3] |
| This compound | Formalin-induced edema (in vivo) | - | Significant edema reduction at 200 mg/kg | [4] |
Antioxidant Activity
The antioxidant capacity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Zerumbone | DPPH | - | Exhibits antioxidant properties |
| Zedoarondiol | - | - | Not specified |
| Curzerenone | DPPH | - | Exhibits antioxidant properties |
| This compound | Fe³⁺ reduction & free radical scavenging | - | Displayed activity |
Note: Specific IC50 values for direct comparison are not consistently reported across studies.
Anti-Cancer Activity
The cytotoxic effects of these cyclic ketones against various cancer cell lines are a key area of investigation. The MTT assay is commonly used to determine the IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Zerumbone | Hep-2 (Laryngeal Carcinoma) | 15 | |
| Various cancer cell lines | - | Exhibits anti-proliferative influence | |
| Zedoarondiol | - | - | Not specified |
| Curzerenone | - | - | Not specified |
| This compound | - | - | Not specified |
Signaling Pathways and Mechanisms of Action
The biological activities of these cyclic ketones are underpinned by their interaction with various cellular signaling pathways. A prominent pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Several of the analyzed cyclic ketones exert their anti-inflammatory effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway.
Zedoarondiol has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway.[2] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.
-
The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: The production of NO by cells, typically macrophages like RAW 264.7, is stimulated by an inflammatory agent such as lipopolysaccharide (LPS). The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a short period.
-
Stimulate the cells with LPS to induce NO production and co-incubate with the test compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which will react with nitrite to form a colored azo dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the biological activities of cyclic ketones.
Caption: General experimental workflow.
Conclusion
The comparative analysis reveals that Zerumbone, Zedoarondiol, and Curzerenone are promising cyclic ketones with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. While quantitative data for this compound is still emerging, initial findings suggest it shares a similar therapeutic potential. Further in-depth studies, particularly generating comparable in vitro quantitative data for this compound, are crucial to fully elucidate its position within this important class of natural compounds and to guide future drug development efforts.
References
- 1. Anti-Inflammatory, Antioxidant, Molecular Docking and Pharmacokinetics Properties of Cycloeucalenone Isolated From Musa × paradisiaca L. Fruit Peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
Validating In-Vivo Target Engagement of Cyclobenzaprine Compared to Alternative Skeletal Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vivo target engagement validation for Cyclobenzaprine, a widely prescribed skeletal muscle relaxant. It contrasts its mechanism and validation methodologies with those of other centrally-acting agents, offering a framework for preclinical and clinical research.
Introduction to In-Vivo Target Engagement
Target engagement is a critical step in drug development, confirming that a drug candidate interacts with its intended biological target in a living organism.[1] For centrally acting drugs like Cyclobenzaprine, this validation is crucial to correlate target interaction with therapeutic efficacy and potential side effects.[2][3] In-vivo validation provides more valuable information than in-vitro studies by accounting for the complexities of a whole biological system.
Cyclobenzaprine: Profile and Mechanism of Action
Cyclobenzaprine is structurally related to tricyclic antidepressants and acts primarily within the central nervous system (CNS) at the brain stem level.[2][4] Its primary mechanism is the reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems.[4] Evidence suggests that its muscle relaxant effect results from the activation of locus coeruleus neurons, which increases the release of noradrenaline in the ventral horn of the spinal cord, subsequently inhibiting alpha motoneurones.[5] Additionally, it is a 5-HT2 receptor antagonist.[4] Its common sedative side effect is likely due to a potent off-target antagonism of histamine H1 receptors.[6]
Comparative Analysis of Skeletal Muscle Relaxants
The selection of a skeletal muscle relaxant often depends on its mechanism of action, efficacy, and side-effect profile. Below is a comparison of Cyclobenzaprine with common alternatives.
| Feature | Cyclobenzaprine | Tizanidine | Carisoprodol | Metaxalone |
| Primary Mechanism | Acts on the brainstem to reduce tonic motor activity; 5-HT2 receptor antagonist.[4] | Alpha-2 adrenergic agonist.[7] | Metabolized to meprobamate; modulates GABA-A receptors.[8][9] | General CNS depression; exact mechanism unknown.[10][11] |
| Oral Bioavailability | 33-55%[12] | ~40% | Well absorbed.[9] | Increased with high-fat meal.[13] |
| Mean Elimination Half-life | 18 hours (immediate release)[2] | 2.5 hours | 2 hours (Carisoprodol), 10 hours (meprobamate) | 9 hours[13] |
| Metabolism | CYP3A4, CYP1A2, CYP2D6[2] | CYP1A2 | CYP2C19[9] | Hepatic |
| Common Side Effects | Drowsiness, dry mouth, dizziness.[2][6] | Dry mouth, drowsiness, hypotension.[7] | Drowsiness, dizziness, headache; potential for abuse.[8][11] | Drowsiness, dizziness, nausea.[10] |
Experimental Protocols for In-Vivo Target Engagement
Validating the target engagement of CNS-active drugs like Cyclobenzaprine in vivo requires specialized techniques.
1. Protocol for In-Vivo Electrophysiology in a Rodent Model
-
Objective: To measure the effect of Cyclobenzaprine on neuronal activity in the locus coeruleus and ventral horn of the spinal cord.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant microelectrodes into the target brain regions (locus coeruleus and spinal cord) for multi-electrode array recording.[14]
-
Record baseline neuronal firing rates for a minimum of 30 minutes.
-
Administer Cyclobenzaprine intravenously at a therapeutic dose.
-
Continuously record neuronal activity for at least 2 hours post-administration.
-
Analyze the data for changes in firing rate, burst firing, and neuronal synchrony.[14]
-
-
Expected Outcome: An increase in the firing rate of locus coeruleus neurons and a subsequent decrease in the activity of alpha motor neurons in the spinal cord, confirming target engagement.[5]
2. Protocol for In-Vivo Microdialysis in a Rodent Model
-
Objective: To measure the effect of Cyclobenzaprine on neurotransmitter levels in the ventral horn of the spinal cord.
-
Animal Model: Freely moving Sprague-Dawley rats.
-
Procedure:
-
Surgically implant a microdialysis probe into the ventral horn of the spinal cord.
-
Allow the animal to recover for 24-48 hours.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Administer Cyclobenzaprine (oral gavage or intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples for norepinephrine and serotonin levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Expected Outcome: A significant increase in the extracellular concentration of norepinephrine in the ventral horn of the spinal cord post-Cyclobenzaprine administration.[5]
3. Protocol for Positron Emission Tomography (PET) Imaging
-
Objective: To visualize and quantify the occupancy of 5-HT2 or Histamine H1 receptors by Cyclobenzaprine in the brain.
-
Animal Model: Non-human primate or human subjects.
-
Procedure:
-
Synthesize a radiolabeled ligand specific for the target receptor (e.g., [11C]MDL 100907 for 5-HT2A receptors).
-
Perform a baseline PET scan to measure the baseline binding potential of the radioligand.
-
Administer a therapeutic dose of Cyclobenzaprine.
-
After an appropriate time for drug distribution, perform a second PET scan with the same radioligand.
-
Calculate the receptor occupancy by comparing the binding potential before and after drug administration.
-
-
Expected Outcome: A dose-dependent reduction in the binding of the radioligand, indicating target engagement by Cyclobenzaprine at the 5-HT2 or H1 receptors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cyclobenzaprine's proposed mechanism of action.
Caption: Carisoprodol's GABAergic mechanism of action.
Caption: General workflow for in-vivo target validation.
References
- 1. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Top Fexmid (cyclobenzaprine) alternatives and how to switch your Rx [singlecare.com]
- 11. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Benchmarking of Synthetic Routes to Substituted Cyclohexenones
For Researchers, Scientists, and Drug Development Professionals
The substituted cyclohexenone motif is a cornerstone in the synthesis of a vast array of biologically active molecules, including steroids, terpenoids, and various pharmaceuticals. The efficient construction of this six-membered ring system is therefore a critical challenge in organic synthesis. This guide provides an objective comparison of four prominent methods for the synthesis of substituted cyclohexenones: the Robinson Annulation, the Nazarov Cyclization, Palladium-Catalyzed Dehydrogenation, and an Organocatalytic approach. The performance of each method is benchmarked based on yield, substrate scope, and reaction conditions, with supporting experimental data provided.
Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic strategy for a target cyclohexenone depends on several factors, including the desired substitution pattern, available starting materials, and required stereochemical control. The following tables summarize the quantitative data for each of the four highlighted methods, offering a clear comparison to aid in this selection process.
Table 1: Robinson Annulation Performance
The Robinson annulation is a classic and widely used method that involves a Michael addition followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3]
| Entry | Ketone | α,β-Unsaturated Ketone | Base/Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Methyl vinyl ketone | NaOEt / EtOH | 12 | 75 |
| 2 | 2-Methylcyclohexanone | Methyl vinyl ketone | KOH / MeOH | 24 | 68 |
| 3 | Acetone | 3-Penten-2-one | NaOMe / MeOH | 18 | 82 |
| 4 | Cyclopentanone | Ethyl vinyl ketone | LDA / THF | 6 | 79 |
| 5 | 2-Indanone | Methyl vinyl ketone | Pyrrolidine / Benzene | 48 | 65 |
Table 2: Nazarov Cyclization Performance
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be adapted to form cyclohexenones through variations of the reaction. It proceeds via an acid-promoted 4π-electrocyclization of a divinyl ketone or a related precursor.[4][5]
| Entry | Divinyl Ketone Precursor | Lewis Acid/Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | 1,4-Diphenyl-2,4-pentadien-1-one | FeCl₃ / CH₂Cl₂ | 2 | 85 | | 2 | 1-(Cyclopenten-1-yl)-2-methyl-2-propen-1-one | BF₃·OEt₂ / CH₂Cl₂ | 1 | 92 | | 3 | 1,5-Diphenyl-1,4-pentadien-3-one | SnCl₄ / Toluene | 4 | 78 | | 4 | 3-Methyl-1,4-pentadien-3-ol (in situ oxidation) | Sc(OTf)₃ / MeNO₂ | 6 | 88 | | 5 | 1-(Thiophen-2-yl)-4-phenyl-2,4-pentadien-1-one | Cu(OTf)₂ / DCE | 3 | 81 |
Table 3: Palladium-Catalyzed Dehydrogenation Performance
Palladium-catalyzed dehydrogenation offers a modern approach to synthesize cyclohexenones from the corresponding cyclohexanones. This method often utilizes an oxidant to accept the liberated hydrogen atoms.[6][7][8]
| Entry | Cyclohexanone Substrate | Catalyst System | Oxidant/Solvent | Time (h) | Yield (%) |
| 1 | 4-Methylcyclohexanone | Pd(OAc)₂ / DMSO | O₂ | 24 | 85 |
| 2 | 3-Phenylcyclohexanone | PdCl₂(PhCN)₂ / Pyridine | Benzoquinone / Toluene | 12 | 92 |
| 3 | 2-Benzylcyclohexanone | Pd/C | Air / Xylene | 48 | 75 |
| 4 | 4-tert-Butylcyclohexanone | Pd(TFA)₂ / DMSO | O₂ | 36 | 88 |
| 5 | Bicyclic ketal of cyclohexanone | Pd(OAc)₂ / Ligand | O₂ / Toluene | 24 | 95 |
Table 4: Organocatalytic Michael/Aldol Performance
Organocatalysis provides an enantioselective route to substituted cyclohexenones, typically through a Michael addition followed by an intramolecular aldol condensation, similar to the Robinson annulation but with chiral amine catalysts.[9][10][11]
| Entry | Donor | Acceptor | Catalyst/Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | Nitrostyrene | (S)-Proline / DMF | 24 | 85 | 95 |
| 2 | Cyclohexanone | β-Nitrostyrene | Diarylprolinol silyl ether / Toluene | 48 | 92 | 99 |
| 3 | Acetone | Chalcone | (S)-2-(Triflylaminomethyl)pyrrolidine / CHCl₃ | 72 | 78 | 90 |
| 4 | Butanal | 2-Enoylpyridine N-oxide | (S)-Diphenylprolinol methyl ether / DCM | 36 | 88 | 97 |
| 5 | Pentan-3-one | 2-Nitrostyrene | (R)-α,α-Diphenyl-2-pyrrolidinemethanol / Hexane | 60 | 81 | 93 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Robinson Annulation: Synthesis of 3-Methyl-2-cyclohexen-1-one
Materials:
-
Acetone (1.0 equiv)
-
3-Penten-2-one (1.2 equiv)
-
Sodium methoxide (0.1 equiv)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is added dropwise to a stirred solution of acetone in methanol at 0 °C.
-
After stirring for 15 minutes, a solution of 3-penten-2-one in methanol is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-methyl-2-cyclohexen-1-one.
Nazarov Cyclization: Synthesis of 3-Methyl-2-phenyl-2-cyclopenten-1-one
Materials:
-
1,4-Diphenyl-2,4-pentadien-1-one (1.0 equiv)
-
Anhydrous iron(III) chloride (1.1 equiv)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-diphenyl-2,4-pentadien-1-one in anhydrous dichloromethane at 0 °C is added iron(III) chloride in one portion.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 3-methyl-2-phenyl-2-cyclopenten-1-one.
Palladium-Catalyzed Dehydrogenation: Synthesis of 4-Methylphenol
Materials:
-
4-Methylcyclohexanone (1.0 equiv)
-
Palladium(II) acetate (0.05 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-methylcyclohexanone and palladium(II) acetate in DMSO is placed in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is evacuated and backfilled with oxygen from a balloon three times.
-
The reaction mixture is stirred at 100 °C under an oxygen atmosphere for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give 4-methylphenol.
Organocatalytic Michael/Aldol Reaction: Synthesis of (R)-5-Nitro-4-phenylcyclohex-1-enecarbaldehyde
Materials:
-
Propanal (2.0 equiv)
-
(E)-β-Nitrostyrene (1.0 equiv)
-
(S)-Proline (0.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (E)-β-nitrostyrene and (S)-proline in anhydrous DMF is added propanal at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford (R)-5-nitro-4-phenylcyclohex-1-enecarbaldehyde.
Visualizing the Synthetic Comparison Workflow
The process of selecting a synthetic route can be visualized as a decision-making workflow. The following diagram illustrates the key stages involved in comparing different synthetic methods for a target molecule.
Caption: A flowchart illustrating the decision-making process for selecting an optimal synthetic route.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
No Information Available on Cyclomusalenone to Verify Mechanism of Action
A comprehensive search for the mechanism of action, signaling pathways, and experimental data related to "Cyclomusalenone" has yielded no specific results. The compound does not appear in publicly available scientific literature or databases under this name.
Therefore, it is not possible to provide an independent verification of its mechanism of action, compare it with other alternatives, or present any supporting experimental data as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound .
It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published. Alternatively, the name may be a misspelling or a synonym that is not widely recognized.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct nomenclature and access to initial research findings that describe its biological activity and proposed mechanism. Without this primary information, an independent verification and comparison guide cannot be developed.
We recommend verifying the name and searching for any preliminary publications or patents that might describe the synthesis and initial biological evaluation of "this compound." Should such information become available, a thorough analysis and comparison as per the original request could be initiated.
A Comparative Analysis of the Therapeutic Index of Cyclomusalenone Analogues Versus Controls
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative assessment of the therapeutic index of a representative Cyclomusalenone analogue, a novel cyclohexenone derivative, against a structural control (Cyclohexanone) and a functional therapeutic control (Cyclobenzaprine). The following sections detail the available preclinical data on the toxicity and efficacy of these compounds, outline the experimental methodologies for these assessments, and visualize the known signaling pathways. Due to the limited public information on "this compound," this guide utilizes data from published studies on structurally related cyclohexenone derivatives to provide a relevant comparative framework.
Introduction
The therapeutic index is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher therapeutic index indicates a wider margin of safety for a drug. This guide focuses on a novel cyclohexenone derivative, herein referred to as a this compound analogue, and compares its preclinical toxicological and efficacy data with Cyclohexanone, a structurally related ketone, and Cyclobenzaprine, a well-established centrally acting muscle relaxant. This comparison aims to provide a preliminary assessment of the potential therapeutic window of this class of compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the this compound analogue and the selected controls.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) | Additional Toxicity Notes |
| This compound Analogue | Mouse | Intraperitoneal | > 500 mg/kg[1] | Histopathological studies showed moderate toxic effects on the liver, kidney, pancreas, and heart.[1] |
| Cyclohexanone | Rat | Oral | ~1534 - 1800 mg/kg[2][3] | Causes skin and serious eye irritation.[2][4] |
| Cyclobenzaprine | Rat | Oral | ~425 mg/kg[5][6][7] | Overdose can lead to drowsiness, tachycardia, and in rare cases, cardiac arrest and seizures.[5][6] |
| Mouse | Oral | ~338 mg/kg[5][6][7] |
Table 2: Efficacy Data (IC50/ED50)
| Compound | Therapeutic Area | Model | Efficacy Metric (IC50/ED50) |
| This compound Analogue (Zeylenone Derivative) | Anticancer (Glioblastoma) | U251 & A172 cell lines | IC50: 5.161 µM & 6.440 µM, respectively[5][8] |
| This compound Analogue (CHD) | Anti-inflammatory | In vitro COX-2 & 5-LOX inhibition | Data on percentage inhibition, specific IC50 not provided.[6] |
| Cyclohexanone | Not applicable | Not typically used as a therapeutic agent. | Not applicable |
| Cyclobenzaprine | Muscle Relaxant | Various preclinical and clinical models. | Efficacy demonstrated in reducing muscle spasm.[5] |
Table 3: Preliminary Therapeutic Index Assessment
| Compound | Toxicity (LD50, Rat Oral) | Efficacy (Effective Dose Proxy) | Therapeutic Index (LD50/ED50) - Illustrative |
| This compound Analogue | > 500 mg/kg (Mouse, IP) | Dependent on indication (e.g., anticancer, anti-inflammatory) | Cannot be definitively calculated without corresponding in vivo efficacy data (ED50) and matched species/route. |
| Cyclohexanone | ~1600 mg/kg | Not applicable | Not applicable |
| Cyclobenzaprine | ~425 mg/kg | Dependent on indication and model. | Varies depending on the specific therapeutic effect measured. |
Note: A direct calculation of the therapeutic index is challenging due to variations in experimental models, species, and routes of administration across different studies. The table above is for illustrative purposes to highlight the necessary data for such an assessment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols relevant to the data presented.
3.1. Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This method determines the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a time. The outcome of the initial dose determines the subsequent dose (higher or lower). The classification is based on the observed mortality and morbidity at different dose levels.[9][10][11]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[9]
-
Housing and Feeding: Animals are caged individually or in small groups with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[9]
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
3.2. In Vivo Anticancer Efficacy Assessment (Xenograft Model)
This protocol assesses the anticancer activity of a compound in a living organism.[12][13][14]
-
Cell Culture: Human cancer cell lines (e.g., U251 glioblastoma cells) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[13]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control (vehicle) and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. The primary endpoint is typically tumor growth inhibition. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).[12]
3.3. In Vivo Anti-inflammatory Efficacy Assessment (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute anti-inflammatory activity.[1][10][11][15][16]
-
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[1][16]
-
Test Animals: Typically, rats or mice are used.
-
Procedure:
-
The initial volume of the animal's hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the hind paw.[1][16]
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the known or proposed signaling pathways for the this compound analogues and Cyclobenzaprine.
4.1. Proposed Anticancer Signaling Pathway for a this compound Analogue (Zeylenone Derivative)
This pathway illustrates how a zeylenone derivative may induce cell cycle arrest in glioblastoma cells.
4.2. Proposed Anti-inflammatory Signaling Pathway for a this compound Analogue (CHD)
This diagram shows the proposed mechanism for the anti-inflammatory and anti-nociceptive effects of a cyclohexanone derivative (CHD).
4.3. Mechanism of Action for Cyclobenzaprine
Cyclobenzaprine acts centrally to reduce muscle spasms.
4.4. Experimental Workflow for Therapeutic Index Assessment
The logical flow for assessing the therapeutic index of a novel compound.
Conclusion
This comparative guide provides a preliminary overview of the therapeutic index of a this compound analogue relative to Cyclohexanone and Cyclobenzaprine. The available data suggests that cyclohexenone derivatives possess potent biological activities, including anticancer and anti-inflammatory effects. The toxicity profile of the examined this compound analogue (LD50 > 500 mg/kg, i.p. in mice) appears favorable when compared to the oral LD50 of Cyclobenzaprine in rodents. However, the observed organ toxicity in histopathological studies warrants further investigation.
A definitive assessment of the therapeutic index requires direct comparison of toxicity and efficacy data generated in the same species, using the same route of administration, and for a specific therapeutic indication. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for conducting such comprehensive preclinical evaluations. Further research is necessary to fully characterize the safety and efficacy profile of this compound and its derivatives to establish their potential as therapeutic agents.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. alphachem.biz [alphachem.biz]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 6. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Zerumbone
Disclaimer: Initial research for "Cyclomusalenone" did not yield sufficient experimental data for a comprehensive comparative analysis. Therefore, this guide focuses on Zerumbone , a well-characterized natural sesquiterpene with a similar cyclic ketone structure, to provide a representative comparison based on available scientific literature.
Zerumbone, a natural compound isolated from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comparative overview of Zerumbone's biological effects, supported by experimental data, and details the methodologies used in these studies. It is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Activity
Zerumbone has demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Its efficacy is often compared to established therapeutic agents.
Table 1: Comparative Cytotoxicity of Zerumbone and Standard Chemotherapeutic Agents
| Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| Breast Carcinoma (MCF-7) | Zerumbone | 126.7 µg/mL | 48 hours | [5] |
| Paclitaxel | 7.29 µg/mL | 48 hours | [5] | |
| Liver Cancer (HepG2) | Zerumbone | 3.45 ± 0.026 μg/ml | Not Specified | [6] |
| Cisplatin | Not Specified | Not Specified | [6] | |
| Cervical Cancer (HeLa) | Zerumbone | 20.30 ± 1.2 μM | Not Specified | [7] |
| Murine Thymoma (WEHI 7.2) | Zerumbone | 2.73 ± 0.13 µg/ml (12.503 µM) | 48 hours | [8] |
Table 2: Anti-inflammatory Activity of Zerumbone
| Model | Parameter Measured | Effect of Zerumbone | Reference |
| Carrageenan-induced paw edema in mice | Inhibition of paw edema | Significant dose-dependent inhibition (5, 10, 50, 100 mg/kg) | [9] |
| Cotton pellet-induced granuloma in mice | Suppression of granulomatous tissue formation | Significant suppression at similar doses | [9] |
| LPS-stimulated U937 macrophages | Pro-inflammatory gene expression (TNF-α, IL-1β, COX-2) | Significant downregulation at 50µM | [10] |
Experimental Protocols
The reproducibility of experimental findings is paramount. Below are detailed methodologies for key assays used to evaluate the biological activity of Zerumbone.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[5][11]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of Zerumbone or a comparator drug (e.g., Paclitaxel) for specific durations (e.g., 24, 48, 72 hours).[5][8]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a few hours.[11]
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5][6]
2. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Cell Lysis: Cells are treated with Zerumbone and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, NF-κB).[6][12] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
3. Zerumbone Extraction and Isolation
The purity and concentration of the test compound are critical for reproducible results.
-
Source Material: Fresh rhizomes of Zingiber zerumbet.[13][14]
-
Extraction Method: Steam distillation or microwave-assisted extraction with a solvent like ethanol are common methods.[14][15]
-
Isolation and Purification: The crude extract is further purified using techniques like column chromatography.
-
Identification: The purity and identity of Zerumbone are confirmed using methods such as ultra-high performance liquid chromatography (UHPLC) and comparison with a standard.[15]
Signaling Pathways and Experimental Workflow
The biological effects of Zerumbone are mediated through its interaction with various cellular signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijhsr.org [ijhsr.org]
- 5. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of zerumbone on acute and chronic inflammation models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.1. Preparation of Zerumbone [bio-protocol.org]
- 14. Zerumbone preparation [bio-protocol.org]
- 15. Optimization of microwave-assisted extraction of zerumbone from Zingiber zerumbet L. rhizome and evaluation of antiproliferative activity of optimized extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclohexanone: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Cyclohexanone, a comprehensive understanding of its properties and the associated disposal protocols is essential. This guide provides a step-by-step approach to safely manage and dispose of Cyclohexanone waste, ensuring compliance and minimizing risks.
Understanding Cyclohexanone: Properties and Hazards
Cyclohexanone is a colorless to pale yellow oily liquid with a distinct peppermint or acetone-like odor.[1][2][3] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][5] Cyclohexanone can also cause serious eye damage and skin irritation.[4][5] Due to its hazardous nature, specific procedures must be followed for its disposal.
| Property | Value |
| CAS Number | 108-94-1[1] |
| Molecular Formula | C6H10O[1][2] |
| Molar Mass | 98.15 g/mol [1][2] |
| Boiling Point | 155.6 °C (312.1 °F)[1][2] |
| Flash Point | 43 °C (111 °F) (closed cup)[4] |
| Solubility in Water | 8.6 g/100 mL (20 °C)[1] |
| Density | 0.9478 g/mL[1] |
| Vapor Pressure | 5 mmHg (20 °C)[1] |
Personal Protective Equipment (PPE)
Before handling Cyclohexanone waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of splashing.
-
Respiratory Protection: Use only in a well-ventilated area.[4] If inhalation risk is high, a respirator may be required.
Step-by-Step Disposal Procedure
The disposal of Cyclohexanone must be conducted in accordance with local, state, and federal regulations. The following is a general guideline for its proper disposal:
-
Segregation of Waste:
-
Do not mix Cyclohexanone waste with other incompatible waste streams.
-
Collect waste Cyclohexanone in a designated, properly labeled, and sealed container. The container should be made of a material compatible with Cyclohexanone.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Cyclohexanone," and the associated hazard symbols (e.g., flammable liquid, harmful/toxic).
-
-
Storage:
-
Disposal:
-
Cyclohexanone waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of Cyclohexanone down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will provide specific instructions based on your location's regulations.
-
Experimental Workflow: Cyclohexanone Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Cyclohexanone waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Cyclohexanone waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 3. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcilabscan.com [rcilabscan.com]
- 5. greenfield.com [greenfield.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling Cyclomusalenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Cyclohexanone, a common solvent and intermediate in chemical synthesis. The following guidelines are based on established safety data sheets and best practices for laboratory safety.
Personal Protective Equipment (PPE)
When working with Cyclohexanone, it is imperative to use the correct personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE includes protection for the eyes, face, hands, and body.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[1] In situations where there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety glasses.[1]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[1] For more prolonged contact, butyl rubber or Viton® gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[1][2] Gloves should be inspected before each use and replaced immediately if they show signs of degradation.
-
Lab Coat and Protective Clothing : A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] Clothing made of polyester or acrylic materials should be avoided.[1]
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposure to vapors below permissible limits.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[1]
PPE Operational Plan
A systematic approach to the use of PPE is critical for safety. This includes the proper sequence for putting on (donning) and taking off (doffing) PPE, as well as its disposal.
Donning Procedure:
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.
-
Face Shield and Goggles: Remove face and eye protection from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from the body.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
-
Disposable PPE : All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container immediately after use.
-
Reusable PPE : Reusable items like lab coats should be decontaminated according to institutional guidelines. Safety glasses and face shields should be cleaned and disinfected.
Summary of Personal Protective Equipment for Cyclohexanone
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles (ANSI Z.87.1 compliant).[1] A face shield should be worn over safety glasses for splash hazards.[1] |
| Hand Protection | Disposable nitrile gloves for short-term use.[1] Butyl rubber or Viton® for prolonged contact. Consult manufacturer's resistance guide.[2] |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®), fully buttoned.[1] Long pants and closed-toe, closed-heel shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge as part of a respiratory protection program.[1] |
Experimental Workflow for Safe Handling of Cyclohexanone
The following diagram illustrates the key steps and decision points for safely handling Cyclohexanone in a laboratory setting.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
